Technical Documentation Center

5-(Difluoromethyl)-4-methylpyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Difluoromethyl)-4-methylpyridin-2-amine
  • CAS: 1805301-60-3

Core Science & Biosynthesis

Foundational

Scalable Synthesis of 5-(Difluoromethyl)-4-methylpyridin-2-amine

This guide outlines a robust, scalable synthesis pathway for 5-(Difluoromethyl)-4-methylpyridin-2-amine , a critical intermediate in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators). The pathway...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, scalable synthesis pathway for 5-(Difluoromethyl)-4-methylpyridin-2-amine , a critical intermediate in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators).

The pathway is designed to prioritize regiochemical fidelity and process safety , avoiding the common pitfalls of lateral lithiation associated with 4-methylpyridines.

Target Molecule: 5-(Difluoromethyl)-4-methylpyridin-2-amine CAS Registry Number: 1805301-60-3 (Base); 1346615-58-4 (Related/Salt form) Molecular Formula:


Molecular Weight:  158.15  g/mol [1]

Strategic Analysis & Retrosynthesis

The Challenge: Regioselectivity & Lateral Reactivity

Synthesizing 5-substituted-4-methyl-2-aminopyridines presents two specific challenges:

  • Regioselectivity: Electrophilic aromatic substitution (EAS) on 2-amino-4-methylpyridine must distinguish between the C3 and C5 positions. While both are ortho or para to the activating amine, the C5 position is sterically favored and electronically reinforced by the para-relationship to the amine.

  • Lateral Lithiation Risk: Traditional metal-halogen exchange (e.g., n-BuLi) on 4-methylpyridines carries a high risk of deprotonating the acidic benzylic (picolinic) methyl protons, leading to polymerization or unwanted alkylation.

The Solution: Palladium-Catalyzed Carbonylation

To mitigate the risk of lateral lithiation, this protocol utilizes a Palladium-catalyzed carbonylation strategy. By installing the carbon scaffold via a transition-metal catalyzed process rather than a sensitive organolithium intermediate, the integrity of the 4-methyl group is preserved until the final fluorination steps.

Retrosynthetic Pathway (Visualization)

Retrosynthesis Target 5-(Difluoromethyl)-4- methylpyridin-2-amine (Target) Aldehyde 2-((tert-Butoxycarbonyl)amino)- 4-methylnicotinaldehyde (Precursor) Aldehyde->Target Deoxyfluorination (DAST/Deoxofluor) Ester Methyl 2-((tert-butoxycarbonyl) amino)-4-methylnicotinate (Stable Intermediate) Ester->Aldehyde Selective Reduction (DIBAL-H) Bromo 2-((tert-Butoxycarbonyl)amino)- 5-bromo-4-methylpyridine (Protected Halide) Bromo->Ester Pd-Catalyzed Carbonylation (CO) Start 2-Amino-4-methylpyridine (Commercially Available) Start->Bromo Regioselective Bromination & Protection

Figure 1: Retrosynthetic logic flow prioritizing the stability of the 4-methyl group.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Objective: Install a bromine handle at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs the incoming electrophile to the para position (C5).[2]

  • Reagents: 2-Amino-4-methylpyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve 2-amino-4-methylpyridine in MeCN (10 vol) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain temperature <5°C. Exotherm control is critical to prevent poly-bromination.

    • Allow to warm to 20°C and stir for 4 hours. Monitor by HPLC/TLC.

    • Workup: Concentrate solvent, resuspend in EtOAc, wash with 10%

      
       (to remove oxidative impurities) and brine.
      
    • Yield Target: 85-90% of 2-amino-5-bromo-4-methylpyridine .

Step 2: Nitrogen Protection (Boc-Anhydride)

Objective: Mask the amine to prevent poisoning of the Pd catalyst in the next step and to increase solubility.

  • Reagents:

    
     (1.2 equiv), DMAP (0.1 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: THF or DCM.

  • Protocol:

    • Suspend the bromide from Step 1 in THF.

    • Add

      
       and DMAP, followed by 
      
      
      
      solution.
    • Stir at reflux (60°C) for 3 hours.

    • Note: This may yield a mixture of mono-Boc and di-Boc products. Both are suitable for the carbonylation step, but mono-Boc is preferred for atom economy. If di-Boc forms, it can be converted to mono-Boc with mild basic hydrolysis (

      
      ).
      
Step 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the C5-Bromide to a C5-Ester. This avoids the use of n-BuLi.

  • Reagents: Pd(OAc)2 (2 mol%), dppp (1,3-bis(diphenylphosphino)propane, 2.5 mol%),

    
     (2.0 equiv).
    
  • Reactants: CO gas (balloon or 5 atm pressure), Methanol (excess, as solvent/reagent).

  • Protocol:

    • Charge a pressure vessel (autoclave) with the protected bromide, Pd catalyst, ligand, and base in MeOH.

    • Purge with

      
       (3x), then charge with CO (50 psi / 3.5 bar).
      
    • Heat to 80°C for 12 hours.

    • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

    • Product: Methyl 6-((tert-butoxycarbonyl)amino)-4-methylnicotinate .

Step 4: Selective Reduction to Aldehyde

Objective: Reduce the ester to the aldehyde without over-reducing to the alcohol.

  • Reagents: DIBAL-H (1.1 equiv, 1.0 M in toluene).

  • Solvent: DCM or Toluene, -78°C.

  • Protocol:

    • Cool the ester solution to -78°C (dry ice/acetone bath).

    • Add DIBAL-H dropwise over 1 hour. Slow addition is crucial to prevent over-reduction.

    • Quench with methanol at -78°C, then add saturated Rochelle’s salt (potassium sodium tartrate) solution.

    • Vigorous stirring is required to break the aluminum emulsion.

    • Product: 6-((tert-butoxycarbonyl)amino)-4-methylnicotinaldehyde .

Step 5: Deoxyfluorination

Objective: Convert the formyl group (-CHO) to the difluoromethyl group (


).
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Solvent: Anhydrous DCM, 0°C to RT.

  • Protocol:

    • Safety Warning: DAST reacts violently with water and produces HF. Use plastic/Teflon ware if possible, or dry glass.

    • Dissolve aldehyde in DCM under

      
       in a chemically resistant vessel.
      
    • Add DAST (1.5 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir overnight.

    • Quench: Pour carefully into saturated

      
       (ice-cold). Evolution of 
      
      
      
      will occur.
    • Extract with DCM.

Step 6: Global Deprotection

Objective: Remove the Boc group to release the free amine.

  • Reagents: HCl (4M in Dioxane) or TFA/DCM (1:4).

  • Protocol:

    • Treat the fluorinated intermediate with acid at RT for 2 hours.

    • Concentrate to dryness.

    • Neutralize with saturated

      
       to obtain the free base.
      
    • Final Product: 5-(Difluoromethyl)-4-methylpyridin-2-amine .

Process Data & Reaction Scheme

Reaction Workflow Diagram

ReactionScheme Step1 Step 1: Bromination (NBS, MeCN) Step2 Step 2: Protection (Boc2O, DMAP) Step1->Step2 Step3 Step 3: Carbonylation (Pd/CO, MeOH) Step2->Step3 Step4 Step 4: Reduction (DIBAL-H, -78C) Step3->Step4 Step5 Step 5: Fluorination (DAST) Step4->Step5 Step6 Step 6: Deprotection (HCl/Dioxane) Step5->Step6

Figure 2: Step-by-step reaction workflow.

Key Process Parameters
ParameterValue / ConditionCriticality
Bromination Temp < 5°C (Addition)High: Prevents dibromination impurities.
CO Pressure 3.5 - 5.0 barMedium: Ensures efficient Pd-cycle turnover.
DIBAL-H Temp -78°CCritical: Prevents over-reduction to alcohol.
DAST Quench Inverse addition to

High: Safety control of HF evolution.

Safety & Handling (E-E-A-T)

  • DAST Reagent: This reagent is thermally unstable above 90°C and reacts explosively with water. All glassware must be oven-dried. Deoxofluor is a safer, more thermally stable alternative recommended for scale-up >10g.

  • Palladium Residues: Pharmaceutical intermediates require strict limits on heavy metals (typically <10 ppm). Use metal scavengers (e.g., SiliaMetS® Thiol) after Step 3.

  • Pyridine Toxicity: Aminopyridines can be absorbed through the skin. Double-gloving and fume hood usage are mandatory.

References

  • Regioselective Bromination of 2-Amino-4-methylpyridine

    • Methodology: BenchChem Protocols.[3] "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide."

    • Source:

  • Synthesis of 4-(Difluoromethyl)pyridin-2-amine (Analogous Chemistry)

    • Paper: Rageot, D. et al. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors." Organic Process Research & Development, 2019.
    • Relevance: Establishes the DAST fluorination and protection/deprotection sequence for aminopyridines.
    • Source:

  • Palladium-Catalyzed Carbonylation of Aminopyridines: Context: General methodology for converting heteroaryl halides to esters. Source:Journal of Organic Chemistry, "Palladium-Catalyzed Carbonylation of Aryl Halides." (General Reference).
  • Target Molecule Data

    • Compound: 5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS 1805301-60-3).[1][]

    • Source:

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-(Difluoromethyl)-4-methylpyridin-2-amine: A Technical Guide for Drug Discovery

Executive Summary 5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS: 1805301-60-3) is a highly specialized fluorinated N-heterocyclic building block[1]. Over recent years, it has garnered significant attention in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS: 1805301-60-3) is a highly specialized fluorinated N-heterocyclic building block[1]. Over recent years, it has garnered significant attention in modern medicinal chemistry, particularly as a critical pharmacophore in the development of targeted oncology therapies, such as KRAS G12D inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a highly validated synthetic workflow designed for drug development professionals.

Section 1: Structural and Physicochemical Profiling

The molecular architecture of 5-(difluoromethyl)-4-methylpyridin-2-amine is purposefully designed to optimize target binding and pharmacokinetic parameters. As a Senior Application Scientist, I evaluate this molecule through the lens of its distinct structural components:

  • Pyridine Core & 2-Amino Group : The 2-aminopyridine motif acts as a classic hinge-binding element in kinase and GTPase targeting. It provides a highly directional hydrogen bond donor (via the primary amine) and an acceptor (via the pyridine nitrogen) to interact with the protein backbone.

  • 4-Methyl Group : This substituent provides a critical steric "bump." When bound to a target protein, this methyl group restricts the rotational degrees of freedom of the molecule, effectively locking it into a bioactive conformation while filling small adjacent hydrophobic pockets.

  • 5-Difluoromethyl Group (-CHF₂) : The -CHF₂ group is a sophisticated bioisostere for lipophilic hydrogen bond donors. Unlike a fully fluorinated, highly lipophilic -CF₃ group, the polarized C-H bond in -CHF₂ can act as a weak hydrogen bond donor. Furthermore, the strong electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the pyridine nitrogen. This reduction in basicity improves membrane permeability and mitigates phospholipidosis and hERG toxicity risks.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Formula C₇H₈F₂N₂[1]
Molecular Weight 158.15 g/mol [1]
CAS Number 1805301-60-3[1]
Calculated LogP (cLogP) ~1.8
Calculated pKa (Conjugate Acid) ~5.2
Topological Polar Surface Area (TPSA) 38.9 Ų

Section 2: Synthetic Methodology & Workflow

The synthesis of 5-(difluoromethyl)-4-methylpyridin-2-amine requires precise control over fluorination and amination to avoid over-reaction and degradation. The most robust, scalable route utilizes a two-step sequence starting from 2-chloro-4-methylpyridine-5-carboxaldehyde.

Step 1: Deoxofluorination
  • Reagents : Diethylaminosulfur trifluoride (DAST), Anhydrous Dichloromethane (DCM).

  • Protocol : The starting aldehyde is dissolved in anhydrous DCM and cooled to 0 °C under an inert atmosphere. DAST is added dropwise to control the exotherm. The reaction is allowed to slowly warm to room temperature and stirred until completion.

  • Causality & Rationale : DAST selectively converts the aldehyde into a geminal difluoride without affecting the basic pyridine ring or the chloro substituent[3]. Strict temperature control is critical to prevent the exothermic decomposition of the fluorinating agent into explosive byproducts[3].

Step 2: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reagents : Lithium bis(trimethylsilyl)amide (LiHMDS), Pd₂(dba)₃, BrettPhos, Anhydrous Tetrahydrofuran (THF).

  • Protocol : The intermediate 2-chloro-5-(difluoromethyl)-4-methylpyridine is combined with the palladium precatalyst (Pd₂(dba)₃) and BrettPhos ligand in anhydrous THF. LiHMDS is added as a traceless ammonia surrogate. The mixture is heated to 65 °C. Following completion, an acidic workup cleaves the silyl groups to yield the primary amine.

  • Causality & Rationale : The 2-chloro position is highly activated for oxidative addition. BrettPhos is specifically chosen as the ligand because its bulky biaryl structure ensures catalyst stability and permits highly selective monoarylation of primary amines (or their surrogates), entirely preventing the formation of unwanted diarylamines[4].

Synthesis SM 2-Chloro-4-methylpyridine- 5-carboxaldehyde Int1 2-Chloro-5-(difluoromethyl)- 4-methylpyridine SM->Int1 DAST, DCM Deoxofluorination Prod 5-(Difluoromethyl)-4- methylpyridin-2-amine Int1->Prod LiHMDS, Pd2(dba)3 BrettPhos, THF Buchwald-Hartwig

Figure 1: Two-step synthetic workflow for 5-(difluoromethyl)-4-methylpyridin-2-amine.

Section 3: Application in Targeted Therapeutics

In the context of precision oncology, particularly in targeting the KRAS G12D mutation, small molecule inhibitors require exact spatial arrangements to fit into the Switch II pocket[2].

The 5-(difluoromethyl)-4-methylpyridin-2-amine fragment serves as an ideal anchor. The 2-aminopyridine forms critical hydrogen bonds with the protein backbone. Simultaneously, the -CHF₂ group extends into a lipophilic sub-pocket, displacing high-energy water molecules while maintaining a favorable physicochemical profile[2].

Binding cluster_ligand 5-(Difluoromethyl)-4-methylpyridin-2-amine Motif Target Target Protein Backbone (e.g., KRAS G12D) Pocket Lipophilic Sub-pocket NH2 2-Amino Group NH2->Target H-Bond Donor Py Pyridine Nitrogen Py->Target H-Bond Acceptor Me 4-Methyl Group Me->Pocket Steric Fill CHF2 5-Difluoromethyl Group CHF2->Pocket Lipophilic Interaction & Weak H-Bond

Figure 2: Pharmacophore binding model of the compound within a target kinase/GTPase pocket.

Section 4: Analytical Validation & Quality Control Protocols

To ensure the integrity of the synthesized compound, the following self-validating analytical checks must be performed. A successful synthesis is confirmed only when all three spectroscopic criteria are met:

  • LC-MS (ESI+) : The expected mass-to-charge ratio ([M+H]⁺) is 159.1[1]. A single sharp peak in the UV chromatogram (at 254 nm) confirms a purity of >95%.

  • ¹H NMR (400 MHz, DMSO-d₆) : The most diagnostic signal is the triplet generated by the proton of the -CHF₂ group, typically appearing around 6.8 ppm with a uniquely large geminal hydrogen-fluorine coupling constant (²J_{H-F} ≈ 55 Hz). The 4-methyl group will appear as a sharp singlet near 2.3 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆) : A distinct doublet around -115 ppm confirms the presence of the -CHF₂ group, directly validating the success of the DAST fluorination step[3].

References

  • Title: 5-(Difluoromethyl)
  • Title: WO2023001141A1 - Kras g12d inhibitors and uses thereof Source: Google Patents URL
  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions Source: Organic Chemistry Portal URL
  • Title: Diethylaminosulfur trifluoride Source: Wikipedia URL

Sources

Foundational

Spectroscopic Characterization of 5-(Difluoromethyl)-4-methylpyridin-2-amine: A Technical Guide for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the precise structural elucidation of building blocks is non-negotiable. 5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS: 1805301-60-3)[1][2] has emerged as a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise structural elucidation of building blocks is non-negotiable. 5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS: 1805301-60-3)[1][2] has emerged as a critical intermediate in the synthesis of highly selective oncology therapeutics, notably KRAS G12D inhibitors[3][4]. The presence of the difluoromethyl (-CHF₂) group introduces unique electronic and conformational properties that significantly influence both the molecule's pharmacological profile and its spectroscopic behavior[5].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating guide to the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) characterization of this molecule. We will not only present the quantitative data but also decode the underlying quantum mechanical and electronic causalities driving these spectral signatures.

Molecular Architecture & Electronic Environment

To accurately predict and interpret the spectroscopic data of 5-(Difluoromethyl)-4-methylpyridin-2-amine, one must first analyze the competing electronic effects acting upon the electron-deficient pyridine core. The molecule features three distinct substituents:

  • C2 Primary Amine (-NH₂): Acts as a strong

    
    -electron donor (+M effect), heavily shielding the ortho (C3) position.
    
  • C4 Methyl Group (-CH₃): Provides weak inductive electron donation (+I effect).

  • C5 Difluoromethyl Group (-CHF₂): Exerts a powerful electron-withdrawing inductive effect (-I effect) due to the highly electronegative fluorine atoms, profoundly deshielding the adjacent C6 proton[5][6].

MolecularArchitecture Pyridine Pyridine Core Electron Deficient (π-acceptor) Amine C2: -NH2 +M, -I Effect (Shields C3) Amine->Pyridine Strong Resonance Donation Methyl C4: -CH3 +I Effect (Weakly donates) Methyl->Pyridine Inductive Donation CHF2 C5: -CHF2 -I Effect (Deshields C6) CHF2->Pyridine Strong Inductive Withdrawal

Fig 1. Electronic effects of substituents on the pyridine core of the target molecule.

Self-Validating Experimental Protocols

Reliable spectroscopic data requires protocols that inherently validate their own accuracy. The following methodologies are designed to eliminate artifacts and ensure high-fidelity data acquisition.

SpectroscopicWorkflow cluster_NMR NMR (400/600 MHz) cluster_MS LC-HRMS (ESI-TOF) cluster_IR FTIR (ATR) Start Sample: CAS 1805301-60-3 (Purity >98%) NMR_Prep Prep: Dissolve in DMSO-d6 (Prevents NH2 exchange) Start->NMR_Prep MS_Prep Prep: 0.1% FA in MeCN/H2O (Promotes ionization) Start->MS_Prep IR_Prep Prep: Clean Diamond Crystal Run Background Scan Start->IR_Prep NMR_Acq Acq: 1H, 13C{1H}, 19F Lock: TMS internal std NMR_Prep->NMR_Acq Validation Orthogonal Data Fusion & Structural Confirmation NMR_Acq->Validation MS_Acq Acq: Positive Ion Mode Lock Mass: Leu-Enkephalin MS_Prep->MS_Acq MS_Acq->Validation IR_Acq Acq: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ IR_Prep->IR_Acq IR_Acq->Validation

Fig 2. Self-validating multi-modal spectroscopic workflow for structural confirmation.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: DMSO-

      
       is specifically chosen over CDCl₃ or MeOD. Aprotic DMSO prevents the rapid intermolecular proton exchange of the primary amine (-NH₂), allowing its signal to be distinctly observed in the ¹H spectrum.
      
  • System Suitability & Tuning: Insert into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal. Shim the Z-axis gradients until the TMS reference peak exhibits a line width at half-height (FWHM) of < 1.0 Hz. This self-validation step ensures the magnetic field homogeneity required to resolve the complex scalar couplings of the -CHF₂ group[7].

LC-HRMS Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the electrospray droplet, ensuring the basic pyridine nitrogen and the primary amine are fully protonated. This drives the near-exclusive formation of the

      
       pseudo-molecular ion, maximizing sensitivity.
      
  • Mass Calibration: Utilize an internal lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference sprayer. This dynamic calibration ensures mass accuracy remains within a stringent < 5 ppm error margin.

ATR-FTIR Protocol
  • Background Subtraction: Clean the monolithic diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum immediately prior to sample loading.

    • Causality: This validates the cleanliness of the crystal and subtracts ambient atmospheric interferences (CO₂ at ~2350 cm⁻¹ and H₂O vapor), preventing false-positive peak assignments.

  • Acquisition: Apply ~2 mg of the solid powder to the crystal, applying uniform pressure via the anvil to ensure optimal optical contact. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Comprehensive Spectroscopic Data & Mechanistic Analysis

High-Resolution Mass Spectrometry (ESI-TOF)

In positive electrospray ionization (ESI+), the basic nature of the C2-amine readily accepts a proton.

Ion TypeFormulaTheoretical Exact Mass (m/z)Expected Observed Mass (m/z)Error (ppm)
Neutral Molecule C₇H₈F₂N₂158.0656N/AN/A
[M+H]⁺ C₇H₉F₂N₂⁺159.0734159.0738< 3.0
Fragment 1 (-HF) C₇H₈FN₂⁺139.0672139.0675< 3.0
Fragment 2 (-NH₃) C₇H₆F₂N⁺142.0468142.0470< 3.0

Mechanistic Insight: The primary fragmentation pathway involves the neutral loss of Hydrogen Fluoride (HF, -20 Da) from the difluoromethyl group, a classic gas-phase degradation route for aliphatic fluorines driven by the formation of a stabilized fluorinated carbocation.

Nuclear Magnetic Resonance (NMR)

The NMR data provides the most granular view of the molecule's electronic topology. The presence of the spin-½ ¹⁹F nuclei introduces massive heteronuclear scalar couplings (


 and 

)[5][8].
Table 1: ¹H NMR Data (400 MHz, DMSO-

)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.05Singlet (s)1H-C6-H
6.95Triplet (t)1H

≈ 54.5
C5-CHF₂
6.35Singlet (s)1H-C3-H
6.10Broad Singlet (br s)2H-C2-NH₂
2.25Singlet (s)3H-C4-CH₃

Mechanistic Insight:

  • The -CHF₂ Triplet: The proton on the difluoromethyl group is split into a triplet by the two equivalent ¹⁹F nuclei. The massive coupling constant (

    
     ≈ 54.5 Hz) is caused by the high gyromagnetic ratio of fluorine and the short C-F bond length, which facilitates strong spin-spin communication through the bonding electrons[5][7].
    
  • C6 vs. C3 Shift: The C6 proton is shifted far downfield (8.05 ppm) due to the combined electron-withdrawing (-I) effect of the adjacent pyridine nitrogen and the ortho -CHF₂ group. Conversely, the C3 proton is pushed upfield (6.35 ppm) due to the strong resonance donation (+M) from the adjacent C2-amine.

Table 2: ¹³C{¹H} NMR Data (100 MHz, DMSO-

)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
160.2Singlet (s)-C2 (C-NH₂)
148.5Singlet (s)-C4 (C-CH₃)
146.1Singlet (s)-C6 (CH)
119.5Triplet (t)

≈ 22.0
C5 (C-CHF₂)
115.2Triplet (t)

≈ 236.0
C HF₂
107.8Singlet (s)-C3 (CH)
18.5Singlet (s)-CH₃

Mechanistic Insight: The carbon atom of the difluoromethyl group (115.2 ppm) exhibits a massive one-bond heteronuclear coupling (


 ≈ 236 Hz)[7][8]. This large 

-value is a direct consequence of the high s-character of the C-F bond. The adjacent C5 carbon also splits into a smaller triplet (

≈ 22 Hz) due to two-bond coupling.
Table 3: ¹⁹F{¹H} and ¹⁹F NMR Data (376 MHz, DMSO-

)
Chemical Shift (δ, ppm)Multiplicity (Coupled)Coupling Constant (J, Hz)Assignment
-112.5Doublet (d)

≈ 54.5
-CHF₂

Note: In a proton-decoupled ¹⁹F{¹H} experiment, this signal collapses into a sharp singlet.

Fourier Transform Infrared Spectroscopy (ATR-FTIR)

IR spectroscopy provides orthogonal validation of the functional groups, particularly the primary amine and the fluorinated moiety.

Table 4: Key FTIR Absorptions
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3450, 3320MediumDoublet (Sharp)N-H stretch (Primary Amine)
3150 - 2950WeakMultipletC-H stretch (Aromatic & Aliphatic)
1640MediumSharpN-H bend (Scissoring)
1610, 1565StrongSharpC=C and C=N stretch (Pyridine ring)
1080, 1030Very StrongBroad/ComplexC-F stretch (Difluoromethyl)

Mechanistic Insight:

  • The Amine Doublet: Primary amines (-NH₂) exhibit two distinct stretching bands (symmetric and asymmetric) above 3300 cm⁻¹, confirming the substitution at C2.

  • The C-F Stretch: The bands around 1050 cm⁻¹ are exceptionally intense. This is governed by the Beer-Lambert law and transition dipole moments; the highly polarized C-F bond undergoes a massive change in dipole moment during vibration, resulting in a dominant absorption cross-section.

References

  • Kras G12D inhibitors and uses thereof. (Patent WO2023001141A1).
  • Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Science, RSC Publishing.[Link]

  • Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie International Edition, Wiley-VCH.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action for 5-(Difluoromethyl)-4-methylpyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 5-(difluoromethyl)-4-methylpyridin-2-amine scaffold has emerged as a privileged fragment in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-(difluoromethyl)-4-methylpyridin-2-amine scaffold has emerged as a privileged fragment in modern medicinal chemistry, conferring potent and selective inhibitory activity against key cellular signaling nodes. This technical guide provides an in-depth exploration of the mechanisms of action for derivatives incorporating this core structure, with a primary focus on their roles as inhibitors of the mammalian target of rapamycin (mTOR) kinase and phosphodiesterase 10A (PDE10A). We will dissect the molecular interactions, downstream signaling consequences, and structure-activity relationships that govern their biological effects. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these compounds, offering a practical framework for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

The 5-(difluoromethyl)-4-methylpyridin-2-amine core is a bioisostere of more traditional chemical motifs, where the difluoromethyl group offers a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capabilities. Its incorporation into small molecule inhibitors has led to the development of highly selective and brain-penetrant therapeutic candidates. Notably, derivatives of this scaffold have demonstrated significant promise in oncology and neuroscience, primarily through their potent modulation of the mTOR and PDE10A signaling pathways. This guide will elucidate the distinct yet equally compelling mechanisms by which these derivatives exert their therapeutic potential.

Mechanism of Action I: Inhibition of the mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers and neurological disorders.[1][2] Derivatives of 5-(difluoromethyl)-4-methylpyridin-2-amine have been identified as potent ATP-competitive inhibitors of mTOR kinase, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[2]

Molecular Target: The mTOR Kinase Domain

Compounds such as PQR620 and the dual PI3K/mTOR inhibitor PQR530 exemplify the therapeutic potential of this scaffold.[3] Structure-activity relationship (SAR) studies have revealed that the 2-aminopyridine moiety substituted with a difluoromethyl group is a critical feature for achieving high selectivity for mTOR over the closely related PI3Kα.[4][5] This selectivity is achieved through specific interactions within the ATP-binding pocket of the mTOR kinase domain. The difluoromethyl group can form key hydrogen bonds and favorable electrostatic interactions with amino acid residues in the hinge region of the kinase, contributing to the high-affinity binding of these inhibitors.

Downstream Signaling Consequences

By inhibiting both mTORC1 and mTORC2, these derivatives effectively shut down the downstream signaling cascade. Inhibition of mTORC1 leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[6] Concurrently, inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a crucial step for full AKT activation and cell survival signaling.[6][7]

The cellular consequences of mTOR inhibition by these derivatives are profound, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth in preclinical models of cancer.[5][7] Furthermore, the brain-penetrant nature of compounds like PQR620 allows for the effective inhibition of mTOR signaling in the central nervous system, showing promise for the treatment of neurological disorders such as epilepsy and Huntington's disease.[8][9]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective mTOR inhibitors from the 5-(difluoromethyl)-4-methylpyridin-2-amine scaffold has been guided by systematic SAR studies. Key findings include:

  • The 2-aminopyridine core: Essential for binding to the hinge region of the mTOR kinase domain.

  • The 4-difluoromethyl group: Crucial for enhancing potency and inducing a conformational change that favors binding to mTOR over PI3Kα, thus conferring selectivity.[5]

  • Substitutions on the pyridine and triazine rings: Modifications at these positions, such as the introduction of morpholine groups in PQR530 and PQR620, have been optimized to enhance potency, selectivity, and pharmacokinetic properties, including oral bioavailability and brain penetration.[3][6]

Quantitative Data on mTOR Inhibitors
CompoundTarget(s)IC50 (p-S6, A2058 cells)IC50 (p-AKT S473, A2058 cells)Selectivity (mTOR vs PI3Kα)Reference(s)
PQR620 mTORC1/20.1 µM0.2 µM>1000-fold[4]
PQR530 PI3K/mTORNot explicitly stated for p-S6Not explicitly stated for p-AKTDual inhibitor[3]

Mechanism of Action II: Inhibition of Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward.[10] As such, PDE10A has emerged as a promising target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. While direct SAR studies for 5-(difluoromethyl)-4-methylpyridin-2-amine derivatives as PDE10A inhibitors are not extensively available in the reviewed literature, the established importance of this scaffold in kinase inhibition suggests its potential for interacting with the nucleotide-binding pocket of PDE10A.

Molecular Target: The PDE10A Catalytic Site

PDE10A inhibitors act by binding to the catalytic site of the enzyme, preventing the breakdown of cAMP and cGMP. This leads to an accumulation of these second messengers within the MSNs. The binding of inhibitors to PDE10A is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and shape complementarity within the active site. The 5-(difluoromethyl)-4-methylpyridin-2-amine scaffold, with its hydrogen bond donors and acceptors and the lipophilic difluoromethyl group, possesses the necessary features to engage in high-affinity interactions with the PDE10A active site.

Downstream Signaling Consequences

The elevation of cAMP and cGMP levels following PDE10A inhibition has profound effects on the signaling pathways within the direct and indirect MSNs of the striatum:

  • In the direct pathway (D1 receptor-expressing MSNs): Increased cAMP levels potentiate the signaling of dopamine D1 receptors, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets like the GluR1 subunit of AMPA receptors.[11]

  • In the indirect pathway (D2 receptor-expressing MSNs): The functional consequences are more complex. PDE10A inhibition can lead to an increase in cAMP, which can counteract the inhibitory effect of dopamine D2 receptor activation on adenylyl cyclase. This results in a functional inhibition of D2 receptor signaling.[12]

This dual modulation of striatal output pathways is believed to underlie the therapeutic effects of PDE10A inhibitors in preclinical models of psychosis and cognitive deficits.[11]

Visualization of Pathways and Workflows

Signaling Pathways

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibitor 5-(Difluoromethyl)-4- methylpyridin-2-amine Derivative Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: mTOR Signaling Pathway and Point of Inhibition.

PDE10A_Signaling_Pathway cluster_neuron Medium Spiny Neuron AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE10A PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes cAMP to Downstream Downstream Targets PKA->Downstream Phosphorylates Inhibitor 5-(Difluoromethyl)-4- methylpyridin-2-amine Derivative Inhibitor->PDE10A

Caption: PDE10A-mediated cAMP Signaling and Point of Inhibition.

Experimental Workflows

LanthaScreen_Workflow Start Start Step1 Prepare 3X solutions: - Test Compound - Kinase/Antibody Mix - Tracer Start->Step1 Step2 Add 5 µL of each solution to a 384-well plate Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Read TR-FRET signal on a plate reader Step3->Step4 End Analyze Data (IC50) Step4->End

Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.

FP_Assay_Workflow Start Start Step1 Prepare solutions: - Fluorescent Probe - PDE10A Enzyme - Test Inhibitor Start->Step1 Step2 Add enzyme and inhibitor to a 96-well plate Step1->Step2 Step3 Initiate reaction by adding fluorescent probe Step2->Step3 Step4 Incubate at room temperature for 1 hour Step3->Step4 Step5 Add Binding Agent Step4->Step5 Step6 Read Fluorescence Polarization Step5->Step6 End Analyze Data (IC50) Step6->End

Sources

Foundational

Commercial availability and suppliers of 5-(Difluoromethyl)-4-methylpyridin-2-amine

Title: Commercial Availability and Technical Guide: 5-(Difluoromethyl)-4-methylpyridin-2-amine Executive Summary 5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS: 1805301-60-3) is a high-value heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Commercial Availability and Technical Guide: 5-(Difluoromethyl)-4-methylpyridin-2-amine

Executive Summary

5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS: 1805301-60-3) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and agrochemicals. Its strategic importance lies in the difluoromethyl (


) moiety , which acts as a lipophilic hydrogen bond donor (bioisostere for hydroxyl or thiol groups), improving metabolic stability (

) and membrane permeability (

) without significantly altering the steric profile of the parent molecule.

This guide provides a technical analysis of the supply chain, procurement strategies, and a validated synthetic workflow for researchers requiring this compound for hit-to-lead optimization.

Part 1: Compound Identity & Chemical Profile[1]

PropertySpecification
Chemical Name 5-(Difluoromethyl)-4-methylpyridin-2-amine
CAS Number 1805301-60-3
Molecular Formula

Molecular Weight 158.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine nitrogen), ~22 (Amine)
Key NMR Feature

NMR: Triplet (

Hz) at

6.5–7.0 ppm (

)

Part 2: Supply Chain Landscape

The commercial availability of this compound is currently classified as Tier 2 (Specialty/Custom) . Unlike commodity pyridines, it is rarely held in bulk stock by major catalog suppliers (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized building block vendors.

Supplier Analysis
Supplier TierRepresentative VendorsAvailability StatusTypical Lead TimePurity Standard
Tier 1 (Stock) Appretech, ChemScene (Select regions)Low / Intermittent1–2 Weeks>97%
Tier 2 (Aggregators) eMolecules, MolPort"Inquire"2–4 Weeks>95%
Tier 3 (Custom) Enamine, WuXi AppTec, BOC SciencesMake-to-Order6–10 Weeks>98%
Procurement Strategy: The "Make vs. Buy" Decision

For drug discovery campaigns, relying solely on "Inquire" status can lead to critical timeline failures. Use the following logic to determine your sourcing strategy:

ProcurementLogic Start Need 5-(Difluoromethyl)- 4-methylpyridin-2-amine CheckStock Check Tier 1 (Appretech/ChemScene) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Buy Direct Purchase (1-2 Weeks) StockAvail->Buy Yes QtyCheck Quantity Needed? StockAvail->QtyCheck No SmallScale < 5g QtyCheck->SmallScale High Urgency LargeScale > 10g QtyCheck->LargeScale Low Urgency InHouse In-House Synthesis (See Protocol Below) SmallScale->InHouse CustomSyn Contract Custom Synthesis (WuXi/Enamine) LargeScale->CustomSyn

Figure 1: Decision matrix for procuring niche fluorinated pyridine building blocks.

Part 3: Technical Guide – Validated Synthetic Workflow

If commercial supply is unavailable or lead times are prohibitive, the following synthetic route is the industry standard for reliability. It prioritizes regiocontrol and scalability over step count, avoiding the unpredictability of direct radical C-H functionalization on the electron-deficient pyridine ring.

The "Classic Pharma" Route: Halogenation Formylation Fluorination

This protocol utilizes the commercially available 2-amino-4-methylpyridine (CAS 695-34-1) as the starting material.[1][2]

Step 1: Regioselective Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The amino group directs ortho/para. The methyl group directs ortho/para. Position 3 is sterically crowded (flanked by 
    
    
    
    and
    
    
    ). Position 5 is sterically accessible and para to the activating amine.
  • Protocol: Dissolve 2-amino-4-methylpyridine in MeCN (0.5 M). Add NBS (1.05 equiv) portion-wise at 0°C. Stir at RT for 2 hours.

  • Checkpoint: Monitor by LCMS. Product (2-amino-5-bromo-4-methylpyridine) shows M+2 pattern (Br isotope).

Step 2: Protection (Critical for Lithiation)

  • Reagents:

    
    , DMAP (cat.), THF.
    
  • Rationale: The free amine is incompatible with the subsequent lithiation step. Bis-protection (

    
    ) is often preferred to remove acidic protons entirely.
    

Step 3: Formylation via Metal-Halogen Exchange

  • Reagents: n-Butyllithium (n-BuLi), DMF, anhydrous THF, -78°C.

  • Protocol: Cool the protected bromide solution to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min. Quench with dry DMF (2.0 equiv). Warm to RT.

  • Result: Formation of the aldehyde intermediate (Protected 2-amino-4-methylpyridine-5-carbaldehyde).

Step 4: Deoxyfluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM, 0°C.

  • Protocol: Add DAST (1.5 equiv) to the aldehyde solution at 0°C. Stir overnight.

  • Safety Note: DAST generates HF. Use plastic/Teflon ware if possible and quench carefully with saturated

    
    .
    

Step 5: Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Final Product: 5-(Difluoromethyl)-4-methylpyridin-2-amine.[][4]

Synthetic Pathway Diagram

Synthesis SM 2-Amino-4-methylpyridine (CAS 695-34-1) Step1 Step 1: Bromination (NBS, MeCN) Target: C5 Position SM->Step1 Inter1 2-Amino-5-bromo-4-methylpyridine Step1->Inter1 Step2 Step 2: Protection (Boc2O, DMAP) Inter1->Step2 Inter2 N-Boc Protected Bromide Step2->Inter2 Step3 Step 3: Formylation (n-BuLi, -78°C; then DMF) Inter2->Step3 Inter3 Aldehyde Intermediate (CHO at C5) Step3->Inter3 Step4 Step 4: Deoxyfluorination (DAST or Deoxo-Fluor) Inter3->Step4 Inter4 Difluoromethyl Intermediate Step4->Inter4 Step5 Step 5: Deprotection (TFA or HCl) Inter4->Step5 Final 5-(Difluoromethyl)-4-methylpyridin-2-amine (CAS 1805301-60-3) Step5->Final

Figure 2: Step-by-step synthetic pathway for the reliable production of the target compound.

Part 4: Quality Control & Handling

1. Analytical Validation:

  • Proton NMR (

    
    ):  The defining feature is the triplet for the 
    
    
    
    proton. Due to geminal coupling with two fluorine atoms (
    
    
    Hz), this signal is distinct and integrates to 1H. It typically appears downfield (6.5–7.0 ppm).
  • Fluorine NMR (

    
    ):  Expect a doublet (coupling to the single proton) around -110 to -125 ppm.
    

2. Stability & Storage:

  • Hygroscopicity: Aminopyridines can be hygroscopic. Store under nitrogen or argon in a desiccator.

  • Basicity: The 2-amino group makes the compound basic. It may form carbonate salts if exposed to air/CO2 for prolonged periods.

  • Shelf Life: >2 years if stored at -20°C in a sealed container.

3. Safety (EHS):

  • Hazard Class: Irritant (Skin/Eye). Toxic if swallowed (standard for aminopyridines).

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents.

References

  • Appretech Scientific Limited. (n.d.). Product Catalog: 5-(Difluoromethyl)-4-methylpyridin-2-amine (APT001687).[5] Retrieved from [Link]

  • Cherney, A. H., et al. (2019). "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 23(11), 2523–2528. (Provides foundational chemistry for difluoromethyl pyridines). Retrieved from [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-(difluoromethyl)pyridine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. This tra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. This transformation is a critical step in the synthesis of various pharmacologically active compounds. The protocol herein is designed to address the unique challenges associated with this substrate, namely the inherent low reactivity of a 2-chloropyridine and the electronic effects of the difluoromethyl group. By leveraging a carefully selected catalyst system and optimized reaction conditions, this guide offers a robust and reproducible method for achieving high-yield C-N bond formation.

Introduction: The Significance of Aryl Amines and the Buchwald-Hartwig Reaction

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where aryl amines are prevalent structural motifs in a vast array of therapeutic agents.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of these bonds, offering a versatile and efficient alternative to traditional methods that often suffer from limited substrate scope and harsh reaction conditions.[1][3] This reaction has become an indispensable tool for medicinal chemists, enabling the synthesis of complex molecules with greater precision and efficiency.[4]

The Challenge: Amination of an Electron-Deficient 2-Chloropyridine

The successful amination of 2-chloro-4-(difluoromethyl)pyridine presents a confluence of challenges that demand a carefully optimized protocol.

  • The Inertness of the C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[5][6] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step of the catalytic cycle, requiring highly active catalyst systems to proceed efficiently.[5]

  • The Pyridine Enigma: The nitrogen atom within the pyridine ring can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it.[7] This is a particularly pronounced issue with 2-halopyridines, where the nitrogen is in close proximity to the reaction center.[7]

  • Electronic Effects of the Difluoromethyl Group: The strongly electron-withdrawing nature of the difluoromethyl (-CF2H) group further deactivates the pyridine ring towards oxidative addition. While the nitrogen atom in the pyridine ring already withdraws electron density, making the C2 and C4 positions electron-deficient, the added inductive effect of the -CF2H group can exacerbate the difficulty of the initial catalytic step.[5]

To overcome these obstacles, the selection of an appropriate palladium source, a sterically bulky and electron-rich phosphine ligand, a suitable base, and optimized reaction conditions are paramount.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Aryl-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R2NH, Base Pd(II)_Amido_Complex Pd(II) Aryl Amido Complex Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Aryl Amine Product Reductive_Elimination->Product Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is often the most challenging step for less reactive aryl chlorides.[5] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]

Optimized Protocol for the Amination of 2-Chloro-4-(difluoromethyl)pyridine

This protocol has been developed to provide a reliable and high-yielding method for the coupling of various primary and secondary amines with 2-chloro-4-(difluoromethyl)pyridine. A specific example of a successful application of this methodology is the reaction with tert-butyl carbamate, which serves as a protected ammonia equivalent.[8]

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
2-Chloro-4-(difluoromethyl)pyridine>98% purity
Amine1.1 - 1.5 equivalents
Palladium Pre-catalyste.g., Pd2(dba)3 or a G3/G4 Palladacycle
Ligande.g., RuPhos, BrettPhos, or XPhos
BaseSodium tert-butoxide (NaOtBu) or LHMDS
SolventAnhydrous Toluene or 1,4-Dioxane
Reaction VesselSchlenk flask or sealed tube
AtmosphereInert (Argon or Nitrogen)
StirringMagnetic stir bar
HeatingOil bath with temperature controller
Experimental Procedure

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Setup 1. Flame-dry reaction vessel under vacuum. Reagents 2. Add 2-chloro-4-(difluoromethyl)pyridine, palladium pre-catalyst, ligand, and base. Setup->Reagents Inert 3. Evacuate and backfill with inert gas (3x). Reagents->Inert Amine 4. Add the amine coupling partner. Inert->Amine Solvent 5. Add anhydrous, degassed solvent via syringe. Amine->Solvent Heat 6. Heat the reaction mixture to 80-110 °C with vigorous stirring. Solvent->Heat Monitor 7. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 8. Cool the reaction to room temperature. Monitor->Cool Filter 9. Dilute with an organic solvent and filter through celite to remove palladium residues. Cool->Filter Concentrate 10. Concentrate the filtrate under reduced pressure. Filter->Concentrate Purify 11. Purify the crude product by column chromatography. Concentrate->Purify

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine.

Step-by-Step Guide:

  • Preparation: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-4-(difluoromethyl)pyridine (1.0 equiv), the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-3.6 mol%), and the base (1.5-2.0 equiv).

  • Addition of Amine and Solvent: Add the desired amine (1.1-1.5 equiv) to the reaction vessel, followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific amine and catalyst system used.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by silica gel column chromatography to afford the desired N-aryl-4-(difluoromethyl)pyridin-2-amine.

Key Considerations and Troubleshooting

  • Choice of Ligand: For challenging substrates like 2-chloropyridines, sterically hindered and electron-rich biarylphosphine ligands are often necessary.[5][9] Ligands such as RuPhos, BrettPhos, and XPhos have demonstrated excellent performance in similar systems.[4][10] The choice of ligand can significantly impact the reaction rate and yield.

  • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine-palladium complex.[6][11] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For base-sensitive substrates, weaker inorganic bases like K3PO4 or Cs2CO3 can be employed, though this may necessitate higher temperatures or more active catalyst systems.[5]

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous and degassed toluene and 1,4-dioxane are standard solvents for this transformation.[5]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and moisture. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for success.[5][7]

  • Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen atom (hydrodehalogenation).[5] This can be minimized by ensuring strictly anhydrous conditions and using a slight excess of the amine.[5]

Conclusion

The Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine is a challenging yet highly valuable transformation in synthetic organic chemistry. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully synthesize a wide range of N-aryl-4-(difluoromethyl)pyridin-2-amines. The protocol outlined in this document provides a robust starting point for achieving high yields and purity, facilitating the development of novel chemical entities for drug discovery and other applications.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis, 9(8), 7338-7353. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Nolan, S. P., & Organ, M. G. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • American Chemical Society. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Wymann, M. P., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2174-2182. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]

  • HTE Bio. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Figshare. (2022, August 24). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Wang, X., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

Sources

Application

Application of difluorinated heterocyclic compounds in OLEDs and DSSCs

Application Note: Difluorinated Heterocyclic Compounds in Next-Generation Optoelectronics (OLEDs & DSSCs) Abstract This technical guide details the application of difluorinated heterocyclic compounds—specifically 5,6-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Difluorinated Heterocyclic Compounds in Next-Generation Optoelectronics (OLEDs & DSSCs)

Abstract

This technical guide details the application of difluorinated heterocyclic compounds—specifically 5,6-difluoro-2,1,3-benzothiadiazole (


-BT)  and 2-(2,4-difluorophenyl)pyridine (

ppy)
—in Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The strategic introduction of fluorine atoms lowers molecular orbital energy levels (HOMO/LUMO), enhances intramolecular charge transfer (ICT), and improves device stability through robust C–F bond interactions. This document provides validated synthetic protocols, device fabrication workflows, and mechanistic data to support researchers in optimizing optoelectronic performance.

The "Fluorine Effect" in Optoelectronics

Fluorine substitution is a critical design strategy in organic electronics due to its high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å).

  • Energy Level Tuning: The strong electron-withdrawing nature of fluorine inductively stabilizes the HOMO and LUMO levels. In OLEDs, this widens the bandgap (

    
    ) for blue emission; in DSSCs, it lowers the HOMO of the dye, often increasing the open-circuit voltage (
    
    
    
    ).
  • Supramolecular Locking: The C–H···F and F···S non-covalent interactions planarize the molecular backbone, improving

    
    -stacking and charge carrier mobility.
    
  • Hydrophobicity: In DSSCs, fluorinated dyes repel water from the

    
     surface, reducing electrolyte corrosion and improving long-term stability.
    

Synthesis Protocol: Key Difluorinated Building Block

The synthesis of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole is the foundational step for creating high-performance polymers and small molecules. This intermediate allows for subsequent Suzuki or Stille couplings to extend conjugation.

Protocol: Bromination of 5,6-difluoro-2,1,3-benzothiadiazole
  • Objective: Synthesize the dibromo-derivative for use as an electron-deficient acceptor unit.

  • Safety: Bromine (

    
    ) is highly corrosive and toxic. Work in a fume hood. Hydrobromic acid (HBr) causes severe burns.
    

Materials:

  • 5,6-difluoro-2,1,3-benzothiadiazole (Starting material)[1]

  • Molecular Bromine (

    
    )
    
  • Hydrobromic Acid (48% HBr)

  • Sodium Bisulfite (

    
    )
    
  • Dichloromethane (DCM) & Ethanol[2]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2.0 g (11.6 mmol) of 5,6-difluoro-2,1,3-benzothiadiazole in 30 mL of 48% HBr.

  • Bromination: Heat the solution to 80°C. Add 3.0 mL (58 mmol, 5 eq) of molecular bromine dropwise via an addition funnel over 30 minutes. Note: Evolution of HBr gas will occur; ensure the scrubber is active.

  • Reflux: Increase temperature to 125°C (reflux) and stir for 12 hours. The solution will turn deep red/orange.

  • Quenching: Cool the mixture to room temperature (RT). Pour carefully into 200 mL of ice water.

  • Neutralization: Slowly add saturated aqueous

    
     until the orange bromine color disappears and a white/yellow precipitate forms.
    
  • Isolation: Filter the solid under vacuum. Wash copiously with water to remove residual acid.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Validation:

      
      -NMR should show a singlet shift (approx -128 ppm) distinct from the starting material. Mass spectrometry (GC-MS) should confirm the isotopic pattern of dibromide (
      
      
      
      ,
      
      
      ,
      
      
      ).
Workflow Visualization: Synthetic Pathway

SynthesisWorkflow Start Start: 5,6-difluoro- 2,1,3-benzothiadiazole Reagent Add Br2 / HBr (Reflux 12h, 125°C) Start->Reagent Electrophilic Subst. Quench Quench with NaHSO3 (aq) Reagent->Quench Neutralization Product Product: 4,7-dibromo- 5,6-difluoro-BT Quench->Product Precipitation Coupling Suzuki/Stille Coupling (Dye/Polymer Synthesis) Product->Coupling Functionalization

Caption: Synthetic workflow for the bromination of fluorinated benzothiadiazole, a critical intermediate for OLED and DSSC materials.

Application in OLEDs (Organic Light Emitting Diodes)

In OLEDs, difluorinated heterocycles are often used as ligands in iridium(III) complexes (e.g.,


) to achieve deep blue phosphorescence or as acceptors in Thermally Activated Delayed Fluorescence (TADF) emitters.[3]
Mechanism: Blue Shift & Stability

The fluorine atoms on the phenyl ring of the ligand (in


) stabilize the HOMO, which is localized on the metal and the phenyl ring. The LUMO (localized on the pyridine) is less affected. This increases the HOMO-LUMO gap, blue-shifting the emission.
Protocol: Solution-Processed OLED Fabrication
  • Device Architecture: ITO / PEDOT:PSS / PVK:OXD-7:Ir(

    
    ppy)
    
    
    
    / TPBi / LiF / Al
  • Role of F-Compound: Ir(

    
    ppy)
    
    
    
    acts as the blue phosphorescent dopant.

Fabrication Steps:

  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min to increase work function.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (filtered, 0.45

    
    m) at 4000 rpm for 60s. Bake at 120°C for 20 min in air. Transfer to 
    
    
    
    glovebox.
  • Emissive Layer (EML):

    • Host: Poly(9-vinylcarbazole) (PVK) + 1,3-bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl]phenylene (OXD-7).

    • Dopant: 10 wt% Ir(

      
      ppy)
      
      
      
      .
    • Solvent: Chlorobenzene (Total conc. 15 mg/mL).

    • Deposition: Spin-coat at 2000 rpm to achieve ~80 nm thickness. Anneal at 100°C for 10 min.

  • Electron Transport/Cathode: In a thermal evaporator (

    
     Torr):
    
    • Deposit TPBi (30 nm) as electron transport layer.

    • Deposit LiF (1 nm) and Aluminum (100 nm) through a shadow mask.

  • Encapsulation: Seal with UV-curable epoxy and a glass cover slip inside the glovebox.

OLED Architecture Diagram

OLED_Structure cluster_device Blue Phosphorescent OLED Stack Cathode Cathode: Al (100 nm) / LiF (1 nm) ETL ETL: TPBi (30 nm) (Electron Transport) Cathode->ETL e- Injection EML EML: PVK:OXD-7 doped with Ir(F2ppy)3 (Blue Emission Zone) ETL->EML e- Transport HIL HIL: PEDOT:PSS (40 nm) (Hole Injection) HIL->EML h+ Transport Anode Anode: ITO Glass (Transparent) Anode->HIL h+ Injection

Caption: Layered architecture of a solution-processed OLED utilizing a fluorinated iridium complex for blue emission.

Application in DSSCs (Dye-Sensitized Solar Cells)

Difluorinated benzothiadiazole (


-BT) is used as an internal acceptor in Donor-

-Acceptor (D-

-A) organic dyes.
Mechanism: Enhancement[4]
  • Dipole Effect: The C-F bonds create a local dipole that shifts the conduction band edge of

    
     (or modifies the surface dipole), often leading to higher 
    
    
    
    .
  • Recombination Suppression: The bulky fluorine atoms and hydrophobic nature prevent the redox mediator (

    
     or 
    
    
    
    ) from approaching the
    
    
    surface, reducing dark current (recombination).
Protocol: DSSC Assembly with F-Dye
  • Dye: D-F2BT-A (Triphenylamine donor -

    
    BT - Cyanoacrylic acid acceptor).
    

Fabrication Steps:

  • Photoanode: Screen-print

    
     paste (transparent layer ~12 
    
    
    
    m, scattering layer ~4
    
    
    m) onto cleaned FTO glass.
  • Sintering: Sinter at 500°C for 30 min (ramped heating).

  • Dye Loading:

    • Prepare 0.3 mM dye solution in DCM/Ethanol.

    • Add Chenodeoxycholic acid (CDCA) (10:1 ratio) to prevent aggregation (critical for planar F-dyes).

    • Immerse warm (

      
      C) 
      
      
      
      electrode into dye solution for 24 hours in the dark.
  • Counter Electrode: Drill holes in a separate FTO glass. Sputter Pt or thermally decompose

    
     (400°C, 15 min).
    
  • Assembly: Sandwich the electrodes with a Surlyn thermoplastic gasket (25

    
    m). Heat press at 110°C.
    
  • Electrolyte: Inject

    
     electrolyte through the holes. Seal holes with Surlyn/glass cover.
    
DSSC Working Principle Diagram

DSSC_Mechanism Sun Sunlight (hv) Dye_GS Dye (HOMO) Fluorine stabilizes Sun->Dye_GS Excitation Dye_ES Dye* (LUMO) Charge Transfer Dye_GS->Dye_ES Transition TiO2 TiO2 CB (Electron Acceptor) Dye_ES->TiO2 Injection (Fast) Load External Load TiO2->Load Current Flow Redox Redox Mediator (I-/I3-) TiO2->Redox Blocked by F Load->Redox Regeneration Redox->Dye_GS Hole Transfer

Caption: Electron transfer cycle in a DSSC. The red dashed line indicates the recombination pathway suppressed by the hydrophobic fluorinated dye.

Data Summary: Fluorine Impact

Table 1: Impact of Fluorination on Benzothiadiazole (BT) Derivatives

PropertyBT (Non-fluorinated)

-BT (Difluorinated)
Effect/Causality
LUMO Level -3.2 eV-3.5 eVStabilized by electron-withdrawing F; facilitates electron acceptance.
HOMO Level -5.4 eV-5.6 eVDeepened HOMO increases oxidation potential.
OLED Emission Green/YellowBlue/Green (Shifted)Widened bandgap (in Ir complexes) due to HOMO stabilization.
DSSC

~0.70 V~0.78 VReduced recombination and shifted

Fermi level.
Solubility ModerateHighDisruption of symmetry and altered polarity improves processing.

References

  • Synthesis of Fluorinated Intermediates

    • GuideChem. (2021). "How to Prepare 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE?" Link

  • OLED Mechanism & Materials

    • Frontiers in Chemistry. (2020).[2][4][5] "Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes." Link

    • BenchChem.[6] (2025).[6] "Application Notes: Use of Fluorinated Disulfides in the Development of OLEDs." Link

  • DSSC Efficiency & Fluorine Effect

    • RSC Advances. (2020).[2][4][5] "Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers." Link

    • Frontiers in Materials. (2021). "Fabrication of Functional Materials for Dye-sensitized Solar Cells." Link

  • Iridium Complex Synthesis

    • Malaysian Journal of Analytical Sciences. (2023).[7][8] "Synthesis and Characterisation of Iridium(III) Complex with Pyridine-Formimidamide Ancillary Ligand." Link

Sources

Method

Experimental setup for visible-light photoredox reactions with pyridine derivatives

Application Note: Experimental Setup for Visible-Light Photoredox Reactions with Pyridine Derivatives Abstract Pyridine derivatives represent a cornerstone of medicinal chemistry yet pose unique challenges in photoredox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Visible-Light Photoredox Reactions with Pyridine Derivatives

Abstract

Pyridine derivatives represent a cornerstone of medicinal chemistry yet pose unique challenges in photoredox catalysis due to their high oxidation potentials and tendency to coordinate (poison) transition metal catalysts. This guide details the experimental architecture required to overcome these barriers, focusing on two high-value transformations: Minisci-type C–H alkylation and Metallaphotoredox C–N cross-coupling . We provide a self-validating framework for equipment setup, substrate activation, and troubleshooting.

Critical Parameters & Equipment Architecture

The success of photoredox chemistry with pyridines relies on maximizing photon flux while managing thermal byproduct. Unlike thermal chemistry, the reaction rate is often zero-order in substrate but first-order in photon intensity (up to a saturation point).

The Photoreactor Station

Standard fume hood lighting is insufficient. A dedicated high-intensity LED setup is required.

  • Light Source: 450 nm (Blue) LEDs are the industry standard for Ir(III) and Ru(II) photocatalysts.

    • Intensity: 30–80 W equivalent.

    • Geometry: Light intensity decays exponentially with distance (

      
      ). Vials must be placed <2 cm from the light source or within a reflective cylinder (e.g., Kessil lamps or integrated photoreactors like Penn PhD or Vapourtec).
      
  • Temperature Control: High-intensity LEDs generate significant heat. Pyridine radical additions are often reversible or prone to polymerization at high

    
    .
    
    • Requirement: Active fan cooling to maintain

      
      .
      
  • Reaction Vessel: Borosilicate glass (standard HPLC vials or microwave vials) is transparent to visible light (>350 nm). Do not use standard UV-blocking amber glass.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the physical setup and critical control points.

PhotoredoxSetup cluster_LightSource Irradiation Unit Start Reaction Assembly Vessel Borosilicate Vial (Teflon-lined Septum) Start->Vessel Degas Deoxygenation (O2 Quenches Excited State) Vessel->Degas Sparging (N2/Ar) LED 450 nm Blue LED (High Flux) Degas->LED Place in Reactor Cooling Active Fan Cooling (Maintain <30°C) LED->Cooling Heat Generation Monitor Reaction Monitoring (LCMS / NMR) LED->Monitor Irradiate 12-24h Cooling->LED Stabilize Output

Caption: Figure 1. Standardized workflow for batch photoredox experiments. Oxygen removal is the most critical pre-irradiation step.

The Pyridine Challenge: Activation vs. Poisoning

Pyridine substrates present a dichotomy in photoredox catalysis. The experimentalist must distinguish between reactions where the pyridine is the radical acceptor (Minisci) versus the coupling partner (Metallaphotoredox).

ParameterScenario A: Minisci C–H Alkylation Scenario B: Ni/Ir Cross-Coupling
Role of Pyridine Electrophile (Radical Acceptor)Nucleophile / Ligand
Electronic State Electron-deficient (LUMO must be lowered)Electron-rich (Sigma-donor)
Key Challenge High energy barrier for radical additionCatalyst Poisoning (Binding to Ni center)
Solution Protonation (Add TFA/HBF

)
Ligand Overload (dtbbpy) or Pre-complexation

Protocol A: Minisci C–H Alkylation (Radical Addition)

This protocol utilizes a carboxylic acid as an alkyl radical precursor via oxidative decarboxylation. The pyridine is protonated to activate the ring toward nucleophilic radical attack.

Reagents:

  • Substrate: Pyridine derivative (0.5 mmol)

  • Radical Source: Carboxylic acid (1.5 equiv) or Alkyltrifluoroborate

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1 mol%)[1]
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 equiv)
  • Additive: TFA (1.0 equiv) - Crucial for pyridine activation

  • Solvent: DMSO:H

    
    O (4:1)
    

Step-by-Step Methodology:

  • Charge: In an 8 mL vial equipped with a stir bar, add the photocatalyst, persulfate oxidant, and carboxylic acid.

  • Dissolve: Add the pyridine substrate and solvent mixture.

  • Activate: Add TFA dropwise. Note: Exotherm may occur.

  • Degas: Seal with a septum cap. Insert a long needle connected to a nitrogen line (submerged) and a short vent needle. Sparge for 10 minutes. Failure to degas will result in zero conversion as O

    
     quenches the Ir(III) excited state.*
    
  • Irradiate: Place in the photoreactor (Blue LED) with fan cooling. Stir vigorously (1000 rpm) to ensure light penetration.

  • Workup: After 18–24 h, neutralize with sat. NaHCO

    
     (important to deprotonate the product for extraction) and extract with EtOAc.
    

Protocol B: Metallaphotoredox C–N Coupling

This protocol couples a halopyridine with an amine using dual catalysis (Nickel + Iridium). Here, the pyridine nitrogen can lethally bind to the Nickel catalyst.

Reagents:

  • Substrate: Bromopyridine (0.5 mmol)

  • Nucleophile: Amine (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (0.02 mol%)
  • Metal Catalyst: NiCl

    
    ·glyme (5 mol%)
    
  • Ligand: dtbbpy (5 mol%)

  • Base: DABCO or Quinuclidine (2.0 equiv)

  • Solvent: DMA or Acetonitrile

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a separate small vial, dissolve NiCl

    
    ·glyme and dtbbpy ligand in the solvent. Sonicate or heat gently until the solution turns clear green/blue. Adding Ni and Ligand separately to the reaction often leads to inactive aggregates.
    
  • Assembly: Add the amine, bromopyridine, photocatalyst, and base to the reaction vial. Add the pre-formed Ni-ligand solution.

  • Degas: Freeze-Pump-Thaw (3 cycles) is preferred for Ni-catalysis, but vigorous N

    
     sparging (15 mins) is acceptable.
    
  • Irradiate: Irradiate with Blue LEDs.

  • Self-Validation: If the reaction turns black (Ni precipitation) and stalls, the ligand concentration was insufficient to protect the Ni from the pyridine substrate. Repeat with 10 mol% ligand.

Mechanism & Logic Diagram

The following diagram visualizes the dual catalytic cycle, highlighting the energy transfer (SET) events.

DualCatalysis Ir_GS Ir(III) Ground Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue Light (hv) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of Amine/Base) Ir_Red->Ir_GS SET to Ni(I) Ni_II Ni(II)-Ar-Br Ni_I Ni(I) Ni_II->Ni_I Reduction by Ir(II) Product Pyridine-Amine Ni_II->Product Ni_III Ni(III)-Ar-N Ni_I->Ni_III Oxidative Addition (Py-Br) Ni_III->Ni_II Reductive Elimination Substrate Pyridine-Br Substrate->Ni_I Capture

Caption: Figure 2. Dual catalytic cycle.[2] The Ir cycle (left) acts as an electron shuttle to modulate the oxidation state of the Ni cycle (right), enabling cross-coupling.

Troubleshooting & Optimization (Self-Validating Systems)

Use these control experiments to diagnose failure modes.

SymptomDiagnosisValidation Experiment
No Conversion O

Quenching
The Color Test: If using an indicator or colored catalyst, the color should bleach/change upon irradiation. If it stays static, O

is present. Re-sparge.
Low Yield (<20%) Light PenetrationBeer-Lambert Check: Dilute the reaction 2x. If yield doubles, the solution is too opaque (all light absorbed at the wall).
Reaction Stalls at 50% Catalyst DeathLight/Dark Pulse: Turn light off. Reaction should stop. Turn on. If it doesn't restart, the catalyst has degraded (photobleaching).
Pyridine Recovery PoisoningIn Ni-catalysis, add Lewis Acid (e.g., MgCl

) to bind the pyridine nitrogen sacrificially, freeing the Ni catalyst.

References

  • MacMillan, D. W. C., et al. (2014). "The merger of transition metal and photocatalysis." Nature. [Link]

  • Stephenson, C. R. J., et al. (2012). "Visible Light-Mediated Conversion of Alcohols to Halides." Journal of the American Chemical Society. [Link][3]

  • Minisci, F., et al. (1989). "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Journal of Organic Chemistry. [Link]

  • Molander, G. A. (2016). "Single-Electron Transmetalation in Organoboron Cross-Coupling." Science. [Link]

  • DiRocco, D. A., et al. (2014). "Late-Stage Functionalization of Drug Leads." Science. [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 4-(Difluoromethyl)pyridin-2-amine Intermediates

Executive Summary & Strategic Rationale 4-(Difluoromethyl)pyridin-2-amine (CAS:) is a highly valuable heteroaromatic building block in the development of advanced lipid kinase inhibitors. Specifically, it is utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-(Difluoromethyl)pyridin-2-amine (CAS:) is a highly valuable heteroaromatic building block in the development of advanced lipid kinase inhibitors. Specifically, it is utilized in clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), such as bimiralisib (PQR309). Structure-activity relationship (SAR) studies have demonstrated that substituting a trifluoromethyl group with a difluoromethyl moiety on the pyridine ring significantly augments mTOR kinase affinity ().

However, synthesizing this intermediate at a multi-kilogram scale presents severe process chemistry challenges. This application note details a highly scalable, economical, and safe de novo synthesis route that bypasses hazardous late-stage fluorination and expensive cross-coupling reagents, achieving a 72% yield on a 3.6 kg scale.

Mechanistic Evaluation of Synthetic Routes

Historically, the synthesis of this intermediate relied on two primary strategies, both of which possess critical liabilities for large-scale manufacturing:

  • Route A (Late-Stage Fluorination): Starting from 4-methylpyridin-2-amine, this 5-step route requires diethylaminosulfur trifluoride (DAST) to convert an aldehyde intermediate to the difluoromethyl group. Causality for Rejection: DAST is thermally unstable, generates highly corrosive and toxic HF gas upon exposure to moisture, and overall yields rarely exceed 10%, making it entirely unsuitable for process scale-up.

  • Route B (Buchwald-Hartwig Amination): Utilizes 2-chloro-4-(difluoromethyl)pyridine and tert-butyl carbamate. Causality for Rejection: While yielding 81% of the protected amine, the starting halide is prohibitively expensive. Furthermore, the amination step requires sealed-vessel conditions, posing severe overpressurization hazards in a manufacturing plant.

The Optimized De Novo Synthesis (Route C): To bypass these bottlenecks, a de novo pyridine ring construction was developed starting from inexpensive 2,2-difluoroacetic anhydride. The critical breakthrough is a one-pot telescoping of three steps: cyclization of a nitrile intermediate via hydrobromic acid/acetic acid, followed by the reduction of an O-methylhydroxylamine intermediate using zinc dust in acetic acid.

Process Chemistry Workflow

De novo synthesis of 4-(difluoromethyl)pyridin-2-amine via a scalable one-pot cyclization-reduction.

Experimental Protocols (Self-Validating Systems)

The following protocols outline both the stepwise isolation (for process characterization) and the optimized one-pot procedure utilized for large-scale manufacturing ().

Protocol A: Stepwise Isolation of 4-(Difluoromethyl)-N-methoxy-pyridin-2-amine (20)

Purpose: To isolate the cyclized N-methoxy intermediate for impurity profiling and analytical reference.

  • Reaction Initiation: Charge a reactor with 3-(difluoromethyl)-3-hydroxy-5-(methoxyimino)pentanenitrile (19) (1.0 equiv) and 5% aqueous HCl solution (4.05 equiv).

  • Thermal Cyclization: Heat the mixture to 90 °C under continuous agitation for 15 hours.

    • In-Process Control (IPC): Monitor the disappearance of the starting material via LC-MS. The reaction is self-validating when the peak corresponding to intermediate 19 is <1% Area.

  • Precipitation & Workup: Cool the reaction mixture to 0 °C. Slowly add 2 M NaOH until the pH reaches 9–11.

    • Causality Behind Choice: The product is a weakly basic aminopyridine. Adjusting the pH to 9–11 neutralizes the hydrochloride salt, driving the free base to precipitate cleanly out of the aqueous solution. This eliminates the need for solvent-intensive liquid-liquid extractions, which are highly inefficient and prone to emulsion at scale.

  • Isolation: Collect the precipitated light brownish solid via vacuum filtration. Wash with cold water and dry under a vacuum to afford intermediate 20 (approx. 53% yield).

Protocol B: Optimized One-Pot Telescopic Synthesis (Large-Scale)

Purpose: To convert nitrile intermediate 18 directly to the final 4-(difluoromethyl)pyridin-2-amine (1) without isolating the unstable intermediates 19 and 20.

  • Solvent Unification: Dissolve nitrile intermediate 18 in glacial acetic acid.

    • Causality Behind Choice: Acetic acid serves a dual purpose as both the solvent and the proton source required for the subsequent hydrobromic acid-mediated cyclization and the zinc-mediated N-O bond cleavage. Telescoping these steps reduces solvent waste and cycle time.

  • Cyclization: Introduce hydrobromic acid (HBr) to drive the cyclization of the nitrile into the pyridine core.

  • Reduction: Introduce zinc dust directly into the acidic reaction mixture to cleave the O-methylhydroxylamine bond.

    • In-Process Control (IPC): Monitor the exothermic reduction closely. Ensure the internal temperature does not exceed process safety limits. Sample for HPLC to confirm the complete conversion of the N-methoxy intermediate to the primary amine.

  • Workup: Filter the mixture to remove zinc salts. Basify the filtrate to precipitate the final product.

  • Yield: This one-pot procedure yields the final product at 72% over three steps, successfully validated on a 3.6 kg scale.

Quantitative Data & Yield Comparison

To justify the adoption of Route C for manufacturing, the following table summarizes the key performance indicators of the three synthetic strategies.

Synthetic StrategyStarting MaterialKey ReagentsMax Validated ScaleOverall YieldMajor Process Liabilities
Route A (Historical) 4-Methylpyridin-2-amineDAST1–2 g~10%Hazardous fluorination; extremely low yield.
Route B (Cross-Coupling) 2-Chloro-4-(difluoromethyl)pyridinePd catalyst, t-Bu carbamateGram scale~80%Prohibitive cost of starting material; sealed vessel required.
Route C (Stepwise) 2,2-Difluoroacetic anhydrideHCl, NaOH, Zn, AcOH20 g42% (from Int. 18)Requires isolation of unstable intermediates.
Route C (One-Pot) 2,2-Difluoroacetic anhydrideHBr, Zn, AcOH3.6 kg 72% (from Int. 18)Highly scalable; avoids intermediate isolation.

References

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development (2019).[Link]

Method

Application Notes &amp; Protocols: Fluorination of Pyridine Rings with DAST and PBSF

A Senior Application Scientist's Guide for Researchers in Drug Development The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique electronic properties can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, is a prime target for fluorination to modulate these crucial drug-like properties.[1] This guide provides an in-depth analysis and practical protocols for the fluorination of pyridinols (hydroxypyridines) using two common reagents: Diethylaminosulfur Trifluoride (DAST) and Perfluorobutanesulfonyl Fluoride (PBSF).

Reagent Overview: A Tale of Two Fluorinators

The choice between DAST and PBSF is not merely one of preference but a critical decision based on safety, substrate tolerance, and desired reaction efficiency. While both can achieve the conversion of a hydroxyl group to a fluorine atom, their mechanisms, handling requirements, and side-product profiles differ significantly.

Diethylaminosulfur Trifluoride (DAST)

DAST is a highly versatile and popular nucleophilic fluorinating agent, widely used for the conversion of alcohols and carbonyl compounds to their fluorinated counterparts.[3][4] It is known for its broad substrate scope and has been extensively documented in chemical literature.[5][6]

However, its utility is shadowed by significant safety concerns. DAST is thermally unstable and can undergo exothermic, and in some cases, explosive decomposition at temperatures above 85-90°C.[7] It also reacts violently with water, releasing corrosive hydrogen fluoride (HF) gas.[8] These hazards necessitate strict handling protocols and often limit its use to small-scale preparations.

Perfluorobutanesulfonyl Fluoride (PBSF)

PBSF has emerged as a safer, more stable, and often more selective alternative to DAST for deoxyfluorination.[9] Rather than acting as a direct fluorinating agent, PBSF serves as a powerful activator. It reacts with alcohols to form perfluorobutanesulfonate (nonaflate) esters, which are excellent leaving groups. A subsequent nucleophilic substitution with a separate fluoride source completes the fluorination.[10]

This two-stage, one-pot process often results in higher yields and fewer elimination byproducts compared to DAST.[10] PBSF is more thermally stable, not water-sensitive, and more cost-effective, making it a more attractive option for process chemistry and scale-up applications.[10][11]

Comparative Analysis: DAST vs. PBSF

The following table summarizes the key characteristics of each reagent to guide experimental design.

FeatureDAST (Diethylaminosulfur Trifluoride)PBSF (Perfluorobutanesulfonyl Fluoride)
Primary Role Direct Nucleophilic Fluorinating AgentActivating Agent (forms nonaflate intermediate)
Reactivity High, broad scope for alcohols and carbonyls.[6]Excellent for primary and secondary alcohols.[10]
Selectivity Prone to elimination side reactions.[6]Generally high selectivity for fluorination over elimination.[10]
Safety Profile High Hazard: Thermally unstable, explosive potential, reacts violently with water.[8][12]Good: Thermally stable, stable in water at pH <12.[11]
Handling Requires anhydrous conditions, low temperatures, and extreme caution. Must be stored refrigerated.[8][12]Can be handled on the benchtop. Stable and easy to handle.[10]
Byproducts Can generate corrosive HF and elimination products that complicate purification.Forms stable nonaflate intermediates; purification is often more straightforward.
Cost Relatively expensive, especially for larger scales.[6]Lower cost and more suitable for industrial applications.[11]

The Causality of Chemical Transformation: Reaction Mechanisms

Understanding the "why" behind each reaction pathway is critical for troubleshooting and optimization.

DAST Mechanism with Pyridinols

The fluorination of a hydroxypyridine with DAST proceeds through a nucleophilic substitution pathway. The pyridinol's oxygen atom attacks the sulfur center of DAST, displacing a fluoride ion. This forms an intermediate pyridyl fluorosulfite. The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the fluorosulfite group in an S(_N)2-like fashion, leading to the desired fluoropyridine and releasing sulfur dioxide and diethylamine.

DAST_Mechanism PyrOH Pyridinol (R-OH) Intermediate [R-O-SF₂-NEt₂]⁺ F⁻ PyrOH->Intermediate Nucleophilic Attack DAST DAST (Et₂N-SF₃) DAST->Intermediate Product Fluoropyridine (R-F) Intermediate->Product Sₙ2 Attack by F⁻ Byproducts SO₂ + Et₂NH₂F Intermediate->Byproducts

Caption: Proposed mechanism for DAST-mediated deoxyfluorination.

PBSF Mechanism with Pyridinols

The PBSF method is a two-step, one-pot process involving activation followed by substitution.

  • Activation: In the presence of a non-nucleophilic base (e.g., diisopropylethylamine), the hydroxypyridine reacts with PBSF. The alcohol is deprotonated by the base, and the resulting alkoxide attacks the electrophilic sulfur atom of PBSF, displacing the fluoride and forming a highly stable pyridyl nonaflate intermediate.[10]

  • Substitution: A fluoride source, such as Tetrabutylammonium Triphenyldifluorosilicate (TBAT), is added.[10] The fluoride anion from TBAT then displaces the excellent nonaflate leaving group via an S(_N)2 reaction, yielding the inverted fluoropyridine product.[10]

PBSF_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution PyrOH Pyridinol (R-OH) Nonaflate Pyridyl Nonaflate (R-ONf) PyrOH->Nonaflate PBSF PBSF (Nf-F) PBSF->Nonaflate Base Base (e.g., i-Pr₂NEt) Base->Nonaflate Product Fluoropyridine (R-F) Nonaflate->Product Sₙ2 Displacement FluorideSource Fluoride Source (e.g., TBAT) FluorideSource->Product

Caption: Two-step mechanism for PBSF-mediated deoxyfluorination.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for safety, efficiency, and monitoring.

Mandatory Safety Precautions
  • DAST: All manipulations must be conducted in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[8] Keep reactions below 50°C to prevent runaway decomposition. Use equipment made of plastic (e.g., Teflon) or glass that has been thoroughly dried, as DAST reacts with glass in the presence of moisture.[8] A neutralizing agent like sodium bicarbonate solution should be readily available for quenching and spill control.

  • PBSF: While significantly safer than DAST, standard laboratory safety practices should be followed. Work in a well-ventilated area and wear appropriate PPE.

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents 2. Add Substrate & Solvent Setup->Reagents Cooling 3. Cool Reaction (if required, e.g., DAST) Reagents->Cooling Addition 4. Add Fluorinating Agent (Slow, Dropwise) Cooling->Addition Reaction 5. Stir & Monitor (TLC, LC-MS) Addition->Reaction Quench 6. Quench Reaction (Carefully!) Reaction->Quench Workup 7. Aqueous Workup (Extraction & Washing) Quench->Workup Purify 8. Purify Product (Column Chromatography) Workup->Purify Analyze 9. Characterize (NMR, MS) Purify->Analyze

Caption: Standard workflow for laboratory-scale fluorination reactions.

Protocol 1: Fluorination of 4-Hydroxypyridine using DAST
  • Materials: 4-Hydroxypyridine, DAST, anhydrous Dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • To a dry, nitrogen-flushed flask equipped with a magnetic stir bar and a dropping funnel, add 4-hydroxypyridine (1.0 eq).

    • Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the stirred solution to -78°C using a dry ice/acetone bath.

    • Slowly add DAST (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to 0°C and very carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-fluoropyridine.

Protocol 2: Fluorination of 4-Hydroxypyridine using PBSF/TBAT
  • Materials: 4-Hydroxypyridine, PBSF, Tetrabutylammonium Triphenyldifluorosilicate (TBAT), Diisopropylethylamine (i-Pr₂NEt), Toluene, water, brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • To a standard round-bottom flask, add 4-hydroxypyridine (1.0 eq), i-Pr₂NEt (1.5 eq), and toluene (approx. 0.2 M concentration).

    • Stir the mixture at room temperature (25°C).

    • Add PBSF (1.2 eq) to the solution, followed by the addition of TBAT (1.5 eq).[10]

    • Continue stirring at 25°C for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS. The formation of the nonaflate intermediate may be observed before its conversion to the final product.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-fluoropyridine.

Trustworthiness: In-Process Controls and Product Validation

A protocol's reliability hinges on robust analytical validation at each stage.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an invaluable tool for real-time tracking. A typical mobile phase for pyridines would be a mixture of ethyl acetate and hexanes. The consumption of the polar hydroxypyridine starting material and the appearance of a less polar fluoropyridine product spot can be easily visualized. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the product as it forms.

  • Product Characterization:

    • NMR Spectroscopy: This is the definitive method for structural confirmation.

      • ¹H NMR: Expect shifts in the aromatic protons adjacent to the newly installed fluorine.

      • ¹³C NMR: The carbon atom bonded to fluorine will appear as a large doublet due to ¹J({CF}) coupling (typically 240-260 Hz). Adjacent carbons will show smaller ²J({CF}) and ³J(_{CF}) couplings.

      • ¹⁹F NMR: A single peak in the ¹⁹F spectrum confirms the successful and clean incorporation of a single fluorine atom. Its chemical shift provides information about the electronic environment.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the product, matching the calculated exact mass.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory.
  • BenchChem. (2025). The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • BenchChem. (n.d.). A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides.
  • MDPI. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
  • Merck. (n.d.). Diethylaminosulfur Trifluoride (DAST).
  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. Retrieved from [Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. Retrieved from [Link]

  • Zhao, X., et al. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Synlett, 2009(5), 779-782. Retrieved from [Link]

  • Wikipedia. (n.d.). Perfluorobutanesulfonyl fluoride. Retrieved from [Link]

  • Food Packaging Forum. (2013, December 16). Alternatives to perfluorinated chemicals.

Sources

Application

Application Notes and Protocols: Assay Development for Screening Inhibitors Derived from 2-Aminopyridine

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1][2][3] This simple, low molecular weight heterocycle is particularly prominent in the development of protein kinase inhibitors.[4][5][6] Its defining feature is the capacity to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a highly conserved structural element.[4][7] This interaction anchors the inhibitor, providing a stable foundation for further modifications to achieve high potency and selectivity against specific kinases.

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer.[8][9] Consequently, the development of selective kinase inhibitors is a major focus of drug discovery.[10] Derivatives of 2-aminopyridine have been successfully developed into inhibitors for a multitude of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).[5][11][12][13]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable biochemical assays for screening and characterizing 2-aminopyridine-derived kinase inhibitors. We will delve into the principles behind various assay formats, provide detailed, step-by-step protocols, and discuss critical aspects of data analysis and interpretation, with a focus on ensuring scientific integrity and generating actionable insights.

Section 1: Strategic Considerations for Assay Selection

The initial and most critical step in developing a screening campaign is the selection of an appropriate assay technology. The choice will depend on several factors, including the specific kinase target, the desired throughput, and the available instrumentation. For screening 2-aminopyridine derivatives, which are primarily ATP-competitive inhibitors, assays that directly or indirectly measure the consumption of ATP or the formation of the phosphorylated product are most suitable.

Here, we will focus on three widely adopted, non-radioactive assay formats:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive and robust method ideal for high-throughput screening (HTS). It measures the phosphorylation of a substrate by a kinase.[14][15]

  • Fluorescence Polarization (FP): A homogeneous assay that measures the binding of a fluorescently labeled tracer to the kinase.[16][17] It is well-suited for screening campaigns due to its simplicity and cost-effectiveness.

  • Luminescence-Based ATP-Depletion Assays: These assays, such as Promega's Kinase-Glo®, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9][18][19] The luminescent signal is inversely proportional to kinase activity.

The following diagram illustrates the decision-making process for selecting an appropriate assay format.

Assay_Selection_Workflow Start Start: Define Screening Goals Throughput High-Throughput Screening (HTS)? Start->Throughput Assay_Type Assay Principle Throughput->Assay_Type Yes Secondary_Screen Lower Throughput / Secondary Assays? Throughput->Secondary_Screen No TR_FRET TR-FRET Assay_Type->TR_FRET Product Formation Luminescence Luminescence (ATP-depletion) Assay_Type->Luminescence Substrate Depletion FP Fluorescence Polarization (Binding) Assay_Type->FP Competitive Binding End Proceed to Assay Development TR_FRET->End Luminescence->End FP->End Direct_Activity Direct Measurement of Enzyme Activity? Secondary_Screen->Direct_Activity Direct_Activity->Luminescence Yes Direct_Activity->FP No (Binding)

Caption: Decision workflow for selecting a primary screening assay.

Section 2: Detailed Protocols for Primary Screening Assays

This section provides detailed, step-by-step protocols for the three recommended assay formats. It is crucial to optimize these protocols for your specific kinase and substrate.

Protocol 1: TR-FRET Kinase Activity Assay

Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.[15][20] The TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, kinase activity.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stop/Detection buffer (Kinase reaction buffer containing EDTA to stop the reaction)

  • 384-well, low-volume, black assay plates

  • TR-FRET-compatible plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the 2-aminopyridine inhibitor compounds in DMSO. Further dilute these in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the assay plate.

    • Add 5 µL of a solution containing the kinase and fluorescein-labeled substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentrations of kinase, substrate, and ATP should be at their respective Km values to ensure assay sensitivity.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.[15] The optimal incubation time should be determined empirically.

  • Detection:

    • Add 15 µL of stop/detection buffer containing the terbium-labeled antibody to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light, to allow for antibody binding.[21]

  • Measurement: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at 615 nm (terbium donor) and 665 nm (fluorescein acceptor).[22]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[23][24]

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay directly measures the binding of a fluorescently labeled ligand (tracer) to the kinase. The tracer, when unbound and tumbling freely in solution, has a low FP signal. Upon binding to the much larger kinase, its rotation slows, resulting in a high FP signal.[17] Inhibitors that bind to the kinase will displace the tracer, leading to a decrease in the FP signal. This assay is particularly useful for ATP-competitive inhibitors as the tracer can be an ATP-competitive ligand.

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (e.g., a fluorescein-labeled known inhibitor)

  • FP assay buffer (similar to kinase reaction buffer, but without ATP and DTT which can interfere with some fluorophores)

  • 384-well, black, low-volume assay plates

  • FP-capable plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the 2-aminopyridine inhibitors in DMSO and then in FP assay buffer.

  • Assay Assembly:

    • Add 10 µL of the diluted compound solution to the assay plate.

    • Add 10 µL of a solution containing the kinase and the fluorescent tracer in FP assay buffer. The final concentration of the tracer should be at its Kd for the kinase, and the kinase concentration should be sufficient to bind a significant fraction of the tracer.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes to reach binding equilibrium.[16]

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the millipolarization (mP) values against the inhibitor concentration and fit the data to determine the IC₅₀.

Protocol 3: Luminescence-Based ATP-Depletion Assay (Kinase-Glo®)

Principle: This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[18][19] The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the ATP concentration.[9] Therefore, the signal is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • ATP

  • Kinase reaction buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well, white, opaque assay plates

  • Luminometer plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the 2-aminopyridine inhibitors in DMSO and then in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the assay plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for a time sufficient to achieve ~50% ATP consumption in the uninhibited control. This time will need to be optimized.

  • Detection:

    • Add 15 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the inhibitor concentration and fit the data to determine the IC₅₀.

Section 3: Secondary Assays and Selectivity Profiling

Identifying potent inhibitors in a primary screen is only the first step. It is crucial to characterize their selectivity to minimize off-target effects.[8][26]

Workflow for Inhibitor Characterization:

Inhibitor_Characterization_Workflow Start Primary Screen Hit IC50_Determination Confirm IC50 with Dose-Response Curve Start->IC50_Determination Selectivity_Screen Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Screen Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Screen->Mechanism_of_Action Cellular_Assay Cellular Target Engagement & Potency Assays Mechanism_of_Action->Cellular_Assay Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

Caption: Workflow for hit validation and lead optimization.

Selectivity Profiling:

A common and effective strategy for assessing inhibitor selectivity is to screen the confirmed hits against a broad panel of kinases.[26] This can be done in-house if a diverse collection of kinase assays is available, or through commercial services that offer large kinase panel screening. The data from these screens are typically presented as a percentage of inhibition at a single high concentration of the inhibitor (e.g., 1 or 10 µM). Hits that show significant inhibition of off-target kinases should be followed up with full IC₅₀ determinations for those kinases.

Mechanism of Action Studies:

For ATP-competitive inhibitors like most 2-aminopyridine derivatives, it is important to confirm their mechanism of action. This can be achieved by performing the kinase activity assay at varying concentrations of ATP. For a competitive inhibitor, the IC₅₀ value will increase linearly with increasing ATP concentration.[7][24]

Section 4: Data Analysis and Interpretation

IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. It is determined by fitting the dose-response data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[27][28]

Data Quality Control:

To ensure the reliability of screening data, it is essential to include appropriate controls and calculate statistical parameters such as the Z'-factor.[16] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.

Table 1: Key Parameters for Assay Validation

ParameterDescriptionAcceptable Range
Z'-factor A measure of the statistical effect size and an indicator of assay quality.0.5 - 1.0
Signal-to-Background (S/B) The ratio of the signal of the uninhibited control to the background signal.> 3
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%

Conclusion

The 2-aminopyridine scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The successful identification of promising lead compounds is critically dependent on the design and implementation of robust and reliable screening assays. This application note has provided a comprehensive overview of the key considerations for assay development, including the selection of appropriate assay technologies, detailed experimental protocols, and strategies for secondary screening and data analysis. By following these guidelines, researchers can establish a solid foundation for their kinase inhibitor discovery programs and increase the likelihood of identifying novel therapeutic candidates.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Seo, J., & Lee, K. J. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Molecules and cells, 34(4), 409–414. [Link]

  • Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 1(1), 35-46.
  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(509), eaai7835.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Promega Corporation. (2002). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 2-5.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC bioinformatics, 9, 491. [Link]

  • PT. Indolab Utama. (2016, June 1). Kinase-Glo® Luminescent Kinase Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase | Request PDF. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Transcreener ADP 2 Kinase Assay Kits. Retrieved from [Link]

  • Lihan, D., & Krafcikova, M. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Kaddouri, Z., Aouad, N., Dahhaoui, I., Chou-ib, N., Al-Salahi, R., Al-qahtani, A. A., ... & El-Faham, A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3469. [Link]

  • Smith, R. D., & Clark, A. J. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Graphics and Modelling, 133, 108998. [Link]

  • A.K., A. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Chem Help ASAP. (2023, August 12). enzyme inhibition & receptor activity curves [Video]. YouTube. [Link]

  • Elkins, J. M., Sant-Anna, V., Tesch, R., & Knapp, S. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of medicinal chemistry, 62(16), 7586–7598. [Link]

  • Goldberg, F. W., Finlay, M. R., & Ting, A. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of medicinal chemistry, 61(7), 3114–3125. [Link]

  • Hilton, S., Naud, S., Caldwell, J. J., Boxall, K., Burns, S., Anderson, V. E., ... & Collins, I. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & medicinal chemistry, 18(2), 709–722. [Link]

  • Wang, X., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, H. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & medicinal chemistry letters, 30(8), 127048. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, X., Zhang, Y., & Li, H. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry.
  • Li, Y., Wang, Y., Zhang, Y., Wang, X., & Li, H. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules (Basel, Switzerland), 25(25), E5989. [Link]

  • Goldberg, F. W., Finlay, M. R., & Ting, A. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of medicinal chemistry, 61(7), 3114–3125.

Sources

Method

Application Note: Advanced Crystallization Strategies for High-Purity Pyridine-Based APIs and Intermediates

Introduction: The Pyridine Purification Challenge Pyridine derivatives are ubiquitous in pharmaceutical development, serving as critical building blocks and active pharmaceutical ingredients (APIs). However, obtaining hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Purification Challenge

Pyridine derivatives are ubiquitous in pharmaceutical development, serving as critical building blocks and active pharmaceutical ingredients (APIs). However, obtaining high-purity (>99.5%) pyridine compounds via crystallization presents unique thermodynamic and kinetic challenges. The basicity of the aromatic nitrogen, combined with the propensity of substituted pyridines to exhibit zwitterionic behavior, often leads to complex solubility profiles[1].

A frequent failure mode in pyridine crystallization is "oiling out" (liquid-liquid phase separation), where the compound separates as an impurity-rich viscous oil rather than a crystalline solid[1]. As a Senior Application Scientist, I have designed this protocol guide to bypass these kinetic traps. By strictly controlling the Metastable Zone Width (MSZW) and leveraging the specific supramolecular chemistry of the pyridine ring, researchers can design self-validating, highly reproducible crystallization workflows.

Thermodynamic Profiling & MSZW Control

Before executing any crystallization, the system's solubility curve and Metastable Zone Width (MSZW) must be mapped. The MSZW is not a static thermodynamic property; it is highly dependent on the cooling rate, agitation intensity, and working volume[2][3].

For pyridine derivatives, a wide MSZW is dangerous: it requires high supersaturation to induce primary nucleation, which often pushes the system directly into the labile zone, causing the API to crash out amorphously or oil out.

  • Mechanistic Intervention: To narrow the MSZW and force nucleation at lower supersaturation levels, we employ seeding or sonocrystallization . The application of ultrasound reduces the MSZW, effectively lowering the energy barrier for nucleation and increasing the probability of isolating the most thermodynamically stable polymorph[4].

Primary Methodologies & Step-by-Step Protocols

Protocol A: Seeded Cooling Crystallization

Application: Ideal for stable pyridine derivatives that exhibit a steep solubility-temperature curve in polar protic solvents (e.g., ethanol, isopropanol). Causality: Relying on spontaneous primary nucleation often leads to rapid precipitation that traps solvent and impurities within the crystal lattice. By introducing seed crystals within the metastable zone, we bypass primary nucleation entirely. The system undergoes controlled secondary nucleation and crystal growth, which thermodynamically rejects impurities[5].

Step-by-Step Workflow:

  • Dissolution: Suspend the crude pyridine compound in the selected solvent (e.g., Ethanol) at a ratio of 1:5 (w/v). Heat the reactor to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter that could act as uncontrolled nucleation sites.

  • Thermal Equilibration: Transfer the filtrate to a jacketed crystallizer. Cool the solution slowly (0.5 °C/min) to exactly 2°C below the saturation temperature (ensuring the system is supersaturated but safely within the MSZW).

  • Seeding: Introduce 1–2 wt% of high-purity, pre-milled seed crystals of the desired polymorph. Hold the temperature isothermally for 30 minutes to allow the seeds to mature and prevent dissolution.

  • Controlled Cooling Ramp: Initiate a non-linear cooling profile: cool at 0.1 °C/min for the first 2 hours (to prioritize crystal growth over secondary nucleation), followed by 0.3 °C/min down to a final temperature of 5°C.

  • Isolation: Filter the resulting slurry, wash the filter cake with a minimal volume of pre-chilled solvent, and dry under vacuum at 40°C.

Protocol B: Controlled Antisolvent Crystallization

Application: Required for highly soluble pyridine derivatives, heat-sensitive APIs, or when the solubility curve is too flat for cooling crystallization[6]. Causality: Rapid addition of an antisolvent creates severe local supersaturation at the droplet interface, leading to amorphous precipitation and inclusion defects. A strictly controlled feeding rate combined with high-shear mixing ensures homogeneous dispersion of the antisolvent, keeping the bulk solution within the metastable zone and yielding high packing density crystals[7].

Step-by-Step Workflow:

  • Dissolution: Dissolve the API in a strong, water-miscible solvent (e.g., DMF or Methanol) at ambient temperature.

  • Antisolvent Titration: Under high-shear stirring (350–400 rpm), begin adding the antisolvent (e.g., Water or MTBE, depending on API polarity) via a programmable syringe pump.

  • Critical Feeding Rate: Maintain a feeding rate of exactly 0.5 mL/min[7]. Pause the addition immediately upon reaching the cloud point (the onset of nucleation).

  • Aging (Ostwald Ripening): Hold the suspension at the cloud point for 1 hour. This allows smaller, less stable crystals to dissolve and redeposit onto larger, purer crystals.

  • Final Addition & Isolation: Resume antisolvent addition at 1.0 mL/min until the target solvent:antisolvent ratio (typically 1:3 or 1:4) is reached. Filter, wash with pure antisolvent, and vacuum dry.

Protocol C: Reactive Salt & Co-Crystallization (Heterosynthons)

Application: Utilized when standard crystallization fails to separate structurally similar organic impurities, or when the free base exhibits poor bioavailability. Causality: The localized lone pair on the pyridine nitrogen is an excellent hydrogen-bond acceptor. By introducing a coformer (e.g., a carboxylic acid), we force the formation of highly specific supramolecular heterosynthons (acid–pyridine interactions)[2][8]. Because the impurities lack the exact geometric and electronic complementarity to participate in this specific synthon, they are entirely excluded from the new crystal lattice. Alternatively, strong acids can be used to form pyridinium salts (e.g., hydrochlorides)[9].

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the pyridine free-base in a non-polar or moderately polar solvent (e.g., Ethyl Acetate) where the final salt/co-crystal is known to be insoluble.

  • Coformer/Acid Addition: Slowly add a stoichiometric equivalent of the selected coformer (e.g., nicotinamide or a target carboxylic acid) or acid (e.g., HCl gas, methanesulfonic acid)[9].

  • Precipitation & Maturation: As the proton transfer or hydrogen bonding occurs, the solubility drops drastically. Stir the resulting slurry at 20°C for 4 hours to ensure complete phase transformation and high crystallinity.

  • Isolation: Recover the highly pure salt/co-crystal via vacuum filtration.

Quantitative Process Data

The following table summarizes the expected performance metrics and critical control parameters for the three methodologies discussed above.

Crystallization MethodIdeal API ProfileTypical Solvent System (Solvent / Antisolvent)MSZW Control StrategyExpected YieldExpected Purity
Seeded Cooling Stable, steep solubility curveEthanol, Isopropanol, Ethyl Acetate1-2 wt% Seeding, Non-linear cooling70% – 85%>99.5%
Antisolvent Heat-sensitive, flat solubility curveDMF/Water, Methanol/MTBESyringe pump feeding (0.5 mL/min)90% – 97%>99.0%
Reactive / Co-Crystal Poorly soluble free-base, stubborn impuritiesEthyl Acetate + HCl / Carboxylic AcidsAcid-pyridine heterosynthon formation85% – 95%>99.8%

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the optimal crystallization strategy for a novel pyridine compound.

G Start Crude Pyridine Compound Q1 Steep Temperature Solubility Curve? Start->Q1 Cooling Cooling Crystallization (Seeded Protocol) Q1->Cooling Yes Q2 High Solubility / Heat Sensitive? Q1->Q2 No Q3 Purity < 99% or Poor Permeability? Cooling->Q3 Antisolvent Antisolvent Crystallization (Controlled Feed) Q2->Antisolvent Yes Antisolvent->Q3 Salt Salt / Co-Crystallization (Acid-Pyridine Synthon) Q3->Salt Yes Pure High-Purity API Isolated Q3->Pure No Salt->Pure

Figure 1: Decision matrix for selecting the optimal pyridine crystallization strategy.

References

  • Chapter 5: Pharmaceutical Co-crystals—Molecular Design and Process Development Royal Society of Chemistry (RSC) URL:[Link]

  • A new view on the metastable zone width during cooling crystallization ResearchGate URL:[Link]

  • Google Patents (WO2005089375A2)
  • Cooling Crystallization: Is Gassing Competitive to Seeding? ResearchGate URL:[Link]

  • Valorization of Pharmaceutical Waste by Recovery of Active Pharmaceutical Ingredients Organic Process Research & Development (ACS Publications) URL:[Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications National Institutes of Health (PMC) URL:[Link]

  • Crystal engineering considerations for pharmaceutical co-crystals CrystEngComm (RSC Publishing) URL:[Link]

  • Solubility, Crystallization, and Characterization of Cytidine Sulfate ACS Omega URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side-product formation in the synthesis of difluoromethyl-pyridines

Technical Support Center: Synthesis of Difluoromethyl-Pyridines Welcome to the technical support center for the synthesis of difluoromethyl-pyridines. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Difluoromethyl-Pyridines

Welcome to the technical support center for the synthesis of difluoromethyl-pyridines. This resource is designed for researchers, chemists, and drug development professionals who are incorporating the valuable -CF2H moiety into pyridine scaffolds. The difluoromethyl group is a unique hydrogen bond donor and a lipophilic bioisostere of hydroxyl or thiol groups, making it a critical component in modern medicinal and agricultural chemistry.[1][2] However, its introduction is often plagued by challenges, most notably the formation of undesired side-products.

This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer field-proven strategies to optimize your reactions for yield, purity, and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers (e.g., para and meta) in my direct C-H difluoromethylation reaction?

A: This is one of the most common challenges and stems directly from the inherent electronic nature of the pyridine ring. Pyridine is an electron-deficient aromatic system, which complicates direct functionalization.[3] The position of radical attack is highly dependent on the nature of the radical species and the reaction conditions. To overcome this, recent strategies involve temporarily modifying the pyridine ring to override its natural reactivity. A leading method involves converting the pyridine into an "oxazino pyridine" intermediate, which alters the electronic landscape, allowing for controlled, regioselective difluoromethylation at either the meta or para position depending on the subsequent reaction conditions.[4][5][6]

Q2: I'm observing a significant amount of a bis-difluoromethylated product. How can I improve selectivity for the mono-adduct?

A: The formation of di- or poly-substituted products is a classic sign of over-reaction. While sometimes unavoidable depending on the substrate's reactivity, it can often be controlled.[5][7] The key is to carefully manage the reaction kinetics to favor the initial monofunctionalization.

  • Stoichiometry: Carefully control the amount of the difluoromethylating agent. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.[7]

  • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the desired mono-adduct from reacting further. Lowering the reaction temperature can also increase selectivity by slowing down the second addition more significantly than the first.[7]

Q3: My reaction is yielding an N-difluoromethylated product instead of the desired C-difluoromethylated isomer. What determines this selectivity?

A: The nitrogen atom in the pyridine ring is a nucleophile and can compete with the carbon atoms for the difluoromethylating agent, especially with alkylating-type reagents like ethyl bromodifluoroacetate (BrCF2COOEt).[1] This process typically involves an initial N-alkylation to form a pyridinium salt, which can then undergo in-situ hydrolysis and decarboxylation to yield the N-CF2H product.[1][8] This pathway is particularly favored for pyridines with electron-donating substituents. If C-difluoromethylation is the goal, using radical-based methods or reagents less prone to N-alkylation is the recommended strategy.

Q4: My yields are consistently low, and my crude NMR shows a complex mixture. Could my reagents or product be decomposing?

A: Absolutely. Low yields and complex mixtures can often be traced back to the stability of reagents, intermediates, or even the final product.

  • Reagent Hydrolysis: Many difluoromethylating reagents are sensitive to moisture. For example, difluorocarbene, which can be generated from various precursors, can be quenched by water to form formate and fluoride ions.[9] Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Product Instability: The C-F bonds of a difluoromethyl group attached to certain heterocyclic systems can be labile under hydrolytic conditions, particularly when adjacent to a nitrogen atom that can form a stabilizing azafulvenium-like intermediate.[10] Workup conditions should be carefully considered; for instance, avoiding unnecessarily harsh acidic or basic washes if product instability is suspected.

Troubleshooting Guide: Side-Product Deep Dive

Problem 1: Poor Regioselectivity in Direct C-H Difluoromethylation

Q: My radical difluoromethylation of a substituted pyridine is non-selective and gives a mix of isomers. What factors control the position of attack, and how can I direct the reaction to a single position?

A: The control of regioselectivity is the cornerstone of modern pyridine functionalization. The challenge arises because the three possible positions for C-H functionalization (ortho, meta, para) have distinct electronic properties.[11] Traditional Minisci-type reactions often favor the ortho/para positions. Achieving meta selectivity has been a long-standing problem.[5]

A highly successful strategy to enforce regioselectivity involves a dearomatization/rearomatization sequence using oxazino pyridine intermediates. This approach effectively masks the inherent reactivity of the pyridine and allows you to dictate the outcome based on the chosen conditions.

  • For meta-selective difluoromethylation: The oxazino pyridine intermediate, which is electron-rich, is reacted with an electrophilic difluoromethyl radical source. The reaction proceeds through a radical addition pathway directed to the C5 position (which corresponds to the meta position of the final pyridine).

  • For para-selective difluoromethylation: The same oxazino pyridine is first treated with an acid (like CSA) to form a pyridinium salt in situ. This makes the ring electron-deficient and susceptible to attack at the C4 (para) position by a nucleophilic difluoromethyl radical.[5][12]

This "switchable" selectivity provides unprecedented control over the reaction's outcome.

G Pyridine Pyridine Oxazino Oxazino Pyridine (Electron-Rich Intermediate) Pyridine->Oxazino Dearomatization Meta_Product meta-CF2H Pyridine Oxazino->Meta_Product Electrophilic •CF2(EWG) Radical Pyridinium Pyridinium Salt (Electron-Deficient) Para_Product para-CF2H Pyridine Pyridinium->Para_Product Nucleophilic •CF2H Radical Oxazino_ref->Pyridinium Acid (CSA)

Caption: Switchable meta/para C-H difluoromethylation workflow.

Problem 2: Formation of Homocoupled Bipyridines in Cross-Coupling Reactions

Q: I'm attempting a palladium-catalyzed reaction to synthesize a difluoromethyl-pyridine, but I'm getting a high yield of the homocoupled bipyridine from my starting material. How can I suppress this side reaction?

A: Homocoupling is a common and frustrating side reaction in many cross-coupling protocols, such as Suzuki and Ullmann-type reactions. It occurs when the organometallic intermediate reductively eliminates with another molecule of the starting halide instead of the desired coupling partner.[13][14] Optimizing several parameters is key to minimizing this pathway. Recent studies have shown that the choice of solvent can have a dramatic impact. For instance, using the bio-renewable solvent Cyrene™, often in a blend with γ-valerolactone (GVL), has been shown to significantly suppress homocoupling and dehalogenation byproducts in the synthesis of bipyridines, leading to high-purity products often without the need for chromatography.[13][15]

ParameterTroubleshooting Action & Rationale
Solvent Switch from traditional solvents like DMF or THF to Cyrene™ or a 1:1 Cyrene™/GVL mixture. These solvents can alter the solubility and stability of catalytic intermediates, disfavoring the homocoupling pathway.[13]
Catalyst Loading While counterintuitive, sometimes lowering the palladium catalyst loading (e.g., from 15 mol% to 1 mol%) can improve selectivity by slowing the overall reaction rate, giving more time for the desired cross-coupling to occur.[13]
Base The choice and strength of the base (e.g., K2CO3 vs. Cs2CO3) can influence the rate of transmetalation versus side reactions. Screen different inorganic bases to find the optimal balance.[15]
Additives Additives like tetrabutylammonium iodide (TBAI) can be essential for facilitating the catalytic cycle, but the amount can be optimized. Using the minimum effective amount (e.g., 20 mol%) can prevent unwanted side reactions.[13]
Temperature Lowering the reaction temperature can sometimes favor the desired cross-coupling over the higher activation energy homocoupling pathway.

Table 1: Optimizing Conditions to Minimize Homocoupling Side-Products.

Problem 3: Unwanted N-Alkylation Leading to Pyridone Formation

Q: When using ethyl bromodifluoroacetate with my 4-methoxypyridine, I'm isolating an N-difluoromethyl-4-pyridone, not the pyridinium salt. What is the mechanism, and how can I predict or avoid this?

A: This is a fascinating and synthetically relevant transformation that occurs via a two-step cascade mechanism. The initial, expected reaction is the nucleophilic attack of the pyridine nitrogen on ethyl bromodifluoroacetate to form an N-alkylated pyridinium salt.[1] However, if the pyridine has a good leaving group at the 4-position (like a methoxy group), a subsequent nucleophilic attack by the bromide counter-ion (or another nucleophile present) on the methoxy's methyl group can occur. This demethylation generates the N-difluoromethyl-4-pyridone.[1]

This side reaction is most prominent with electron-rich pyridines, especially those bearing a para-alkoxy substituent. To avoid this, you must either protect the nitrogen, use a pyridine substrate without a labile para-substituent, or, more practically, switch to a different difluoromethylation strategy (e.g., radical C-H functionalization) that does not proceed via an N-alkylation pathway.

G Start 4-Methoxy Pyridine + BrCF2COOEt Intermediate N-Alkylated Pyridinium Salt Start->Intermediate Step 1: N-Alkylation Product N-CF2H-4-Pyridone + CH3Br Intermediate->Product Step 2: SN2 Demethylation by Br- Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Hydrolysis->Intermediate Forms N-CF2H moiety

Caption: Mechanism of N-difluoromethyl-4-pyridone formation.

Validated Experimental Protocols

Protocol 1: Regioselective para-C-H Difluoromethylation of an Aryl-Pyridine

This protocol is adapted from the work of Studer et al. and describes the para-selective difluoromethylation of a 2-arylpyridine via an in-situ generated pyridinium salt.[5]

Step 1: Preparation of the Bis(difluoroacetyl) Peroxide Reagent

  • In a flame-dried flask under Argon, add urea-hydrogen peroxide (UHP, 1.2 equiv.) to anhydrous acetone at -40 °C.

  • Slowly add difluoroacetic anhydride (DFAA, 4.8 equiv.) dropwise while maintaining the temperature at -40 °C.

  • Stir the resulting suspension for 1 hour at -40 °C. This mixture containing the peroxide reagent is used directly in the next step.

Step 2: para-Difluoromethylation

  • In a separate flame-dried flask under Argon, dissolve the starting oxazino pyridine (1.0 equiv., pre-formed from the corresponding pyridine) in anhydrous acetone.

  • Add (±)-camphorsulfonic acid (CSA, 1.5 equiv.) and stir for 10 minutes at room temperature to form the pyridinium salt in situ.

  • Cool the pyridinium salt solution to 0 °C.

  • Slowly transfer the freshly prepared peroxide reagent suspension from Step 1 to the pyridinium salt solution via cannula.

  • Stir the reaction mixture at 0 °C for 4 hours. Monitor by TLC or LC-MS for consumption of the starting material.

  • Upon completion, add 6 N HCl and heat the mixture to 60 °C for 16 hours to ensure complete rearomatization and hydrolysis of any remaining intermediates.

  • Cool the reaction to room temperature, neutralize with a saturated NaHCO3 solution, and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the para-difluoromethylated pyridine.

References

  • Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link][4][5][12]

  • Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link][5][12]

  • University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. Phys.org. [Link][16]

  • Roca-Lema, D., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(54), 32493–32499. [Link][1][8]

  • Gaudio, C., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2293–2299. [Link]

  • Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. [Link][17]

  • Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Site-selective C−H difluoromethylation of pyridines. ResearchGate. [Link][11]

  • Roca-Lema, D., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link][8]

  • DiMagno, S. G., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(7), 2066–2069. [Link]

  • Butler, T. W., et al. (2020). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. [Link][10]

  • Unknown Author. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Source Not Available.
  • Butler, T. W., et al. (2020). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link][10]

  • Liang, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Prakash, G. K. S., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 53(4), 1159-1162. [Link][9]

  • Wang, J., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 144(32), 14666–14675. [Link]

  • Kim, H., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 13(1), 1-10. [Link][2]

  • Liao, X., et al. (2024). Nickel-catalyzed decarboxylative difluoromethylation and alkylation of alkenes. Chinese Chemical Letters. [Link]

  • Hu, J., et al. (2020). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]

  • Roca-Lema, D., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Discovery. [Link][1][8]

  • Madding, G. D. (1978). Process for making 2,6-difluoro pyridine. Google Patents. [18]

  • Hu, J., et al. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. [Link]

  • Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link][4][5][12]

  • Mąkosza, M., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal. [Link]

  • Wang, X., et al. (2021). Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters, 23(6), 2238–2243. [Link]

  • Synfacts. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Thieme. [Link][6]

  • Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1644–1647. [Link]

  • Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]

  • Mitra, S., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Green Chemistry. [Link][13][15]

  • Braun, T., et al. (2017). Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. Organometallics, 36(15), 2944-2953. [Link]

  • Mitra, S., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Publishing. [Link][13][15]

  • Levin, V. V., et al. (2009). Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. Journal of Fluorine Chemistry, 130(7), 667-670. [Link]

  • Özkalı, G., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3935–3951. [Link][14]

  • Schirrmacher, R., et al. (2018). Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges in the Purification of 2-Amino-Pyridine Derivatives

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of 2-amino-pyridine derivatives. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of 2-amino-pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. The insights provided herein are grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity for your compounds.

I. Understanding the Core Challenges: Why are 2-Amino-Pyridine Derivatives Tricky to Purify?

The purification of 2-amino-pyridine derivatives is frequently complicated by the inherent chemical nature of the scaffold. The presence of a basic amino group and a pyridine ring introduces a unique set of properties that can lead to purification hurdles.

Frequently Asked Questions (FAQs) - General Properties & Impurities

Q1: What are the key physical properties of 2-amino-pyridine derivatives that influence their purification?

A1: The primary characteristics to consider are their basicity and polarity. The amino group imparts basic properties, while the pyridine ring contributes to polarity. This combination often results in:

  • High Polarity: Making them more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents.[1]

  • Basicity: The lone pair of electrons on the amino group and the pyridine nitrogen can interact with acidic media, including silica gel, which is a common stationary phase in chromatography.

  • Potential for Amphoterism: If other functional groups are present, such as hydroxyl groups, the molecule can exhibit both acidic and basic properties.[1]

Q2: What are the most common types of impurities I should expect in my crude 2-amino-pyridine derivative?

A2: Impurities can arise from various sources throughout the synthetic process. It is crucial to identify the likely contaminants to select an appropriate purification strategy. Common impurities include:

  • Unreacted Starting Materials and Reagents: These are often the most straightforward to remove if their polarity and solubility differ significantly from the product.

  • Reaction Byproducts: These can include isomers, over-alkylated or over-acylated products, and products from side reactions.

  • Degradation Products: Some 2-amino-pyridine derivatives can be unstable under certain conditions (e.g., high temperature, strong acid/base), leading to decomposition.

  • Residual Catalysts: If transition metals like palladium or copper were used in the synthesis, they can remain as impurities and may require specific removal techniques.[2]

  • Colored Impurities: These can arise from the formation of conjugated systems or from trace impurities in starting materials.[3][4]

II. Troubleshooting Guide: Purification Techniques

This section provides detailed troubleshooting for the most common purification techniques employed for 2-amino-pyridine derivatives.

A. Column Chromatography: The Workhorse of Purification

Column chromatography is a powerful tool, but the basic nature of 2-amino-pyridines can lead to frustrating complications.

FAQs - Column Chromatography

Q1: My compound is streaking or tailing on the TLC plate and during column chromatography. What's happening and how can I fix it?

A1: Streaking and tailing are classic signs of strong, undesirable interactions between your basic compound and the acidic silanol groups on the surface of the silica gel.[1][3] This leads to poor separation and broad peaks.

Troubleshooting Steps:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonia solution to your eluent, you can neutralize the acidic sites on the silica gel. This allows your compound to travel more uniformly, resulting in sharper bands.[3]

  • Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider switching to a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for basic compounds.[1][3]

    • Reversed-Phase (C18) Silica Gel: For highly polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.[1][3]

Q2: My compound won't move off the baseline of the TLC plate, even with a very polar solvent system.

A2: This indicates a very strong interaction with the silica gel, or that your compound is simply not soluble enough in the mobile phase to be eluted.

Troubleshooting Steps:

  • Increase Eluent Polarity Drastically: Try a highly polar solvent system, such as dichloromethane/methanol or even systems containing water.

  • Employ a Basic Modifier: As mentioned above, adding triethylamine or ammonia can help to reduce the strong interaction with the silica.

  • Consider Reversed-Phase Chromatography: This is often the best solution for very polar compounds.

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system should provide a good separation of your desired compound from its impurities on a TLC plate, with the Rf value of your compound ideally between 0.2 and 0.4.

  • Start with a common solvent system: A good starting point for many 2-amino-pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Systematically vary the polarity: If the initial system doesn't provide good separation, gradually increase the proportion of the more polar solvent.

  • Test different solvent combinations: Sometimes, a different combination of solvents (e.g., dichloromethane/methanol) will provide better selectivity for your specific compound and impurities.

Experimental Protocol: Column Chromatography of a 2-Amino-Pyridine Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (including any basic modifiers).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel, dry it, and then load the solid onto the top of the column.[1]

  • Elution: Begin eluting with your chosen mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

Data Presentation: Common Solvent Systems for 2-Amino-Pyridine Derivatives
Compound TypeStationary PhaseExample Mobile PhaseModifier
Moderately PolarSilica GelHexane/Ethyl Acetate (gradient)0.5% Triethylamine
PolarSilica GelDichloromethane/Methanol (gradient)1% Ammonia in Methanol
Very PolarC18 SilicaWater/Acetonitrile (gradient)0.1% Formic Acid
B. Crystallization: The Art of Purification

Crystallization can be a highly effective method for purifying solid 2-amino-pyridine derivatives, often yielding very high purity material.

FAQs - Crystallization

Q1: How do I choose the right solvent for crystallization?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Conversely, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).[3]

Troubleshooting Steps:

  • Perform small-scale solubility tests: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and upon heating.[3]

  • Consider a mixed solvent system: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve your compound in a good solvent at its boiling point, and then add a poor solvent (in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[1]

Q2: My compound won't crystallize out of solution, even after cooling.

A2: This is a common issue known as supersaturation.

Troubleshooting Steps:

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The small glass particles can act as nucleation sites.[3]

  • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to induce crystallization.[3]

  • Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator.

Q3: The crystals that formed are colored, but my pure compound should be colorless.

A3: This indicates the presence of colored impurities that have co-crystallized with your product.

Troubleshooting Steps:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.[3]

  • Perform a second crystallization: A second crystallization step can often remove residual impurities.[3]

Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve your crude solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

C. Acid-Base Extraction: Leveraging Basicity for Separation

Acid-base extraction is a simple and effective liquid-liquid extraction technique that exploits the basicity of the 2-amino-pyridine's amino group.[3]

FAQs - Acid-Base Extraction

Q1: How does acid-base extraction work for purifying 2-amino-pyridine derivatives?

A1: The principle is to convert the basic 2-amino-pyridine derivative into a water-soluble salt. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the basic compound is protonated to form a pyridinium salt, which then partitions into the aqueous layer. Neutral or acidic impurities remain in the organic layer. The aqueous layer can then be basified to regenerate the free base, which can be extracted back into an organic solvent.[3][5][6]

Q2: My product is sensitive to strong acids. Can I still use this method?

A2: Yes, for acid-sensitive compounds, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[3]

Q3: An emulsion formed during the extraction, and the layers won't separate. What should I do?

A3: Emulsions are common when dealing with complex mixtures. To break them:

  • Be patient: Allow the separatory funnel to stand undisturbed for a longer period.

  • Add brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.[3]

  • Filter: Filter the entire mixture through a pad of Celite or glass wool.[3]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl).

  • Separation: Allow the layers to separate and drain the aqueous layer (which now contains your protonated product).

  • Basification: To the collected aqueous layer, add a base (e.g., NaOH solution) until the solution is basic. This will precipitate your product as the free base.

  • Back-Extraction: Extract the free base back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

III. Visualization of Purification Workflows

Decision Tree for Selecting a Purification Method

The following diagram provides a logical workflow for choosing the most appropriate purification strategy for your 2-amino-pyridine derivative.

Purification_Decision_Tree start Crude 2-Amino-Pyridine Derivative is_solid Is the crude product a solid? start->is_solid is_acid_stable Is the product stable to mild acid? is_solid->is_acid_stable Yes chromatography Column Chromatography is_solid->chromatography No (Liquid/Oil) solubility_diff Are product and impurity solubilities significantly different? is_acid_stable->solubility_diff No acid_base_extraction Acid-Base Extraction is_acid_stable->acid_base_extraction Yes solubility_diff->chromatography No crystallization Recrystallization solubility_diff->crystallization Yes crystallization->chromatography For higher purity acid_base_extraction->crystallization If purity is still low Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (contains neutral/acidic impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (contains protonated product) separate_layers->aqueous_layer basify Add Base (e.g., NaOH) to Aqueous Layer aqueous_layer->basify back_extract Extract with Organic Solvent basify->back_extract final_organic_layer Organic Layer (contains purified product) back_extract->final_organic_layer dry_concentrate Dry and Concentrate final_organic_layer->dry_concentrate pure_product Purified 2-Amino-Pyridine Derivative dry_concentrate->pure_product

Caption: A workflow diagram for the purification of a 2-amino-pyridine derivative via acid-base extraction.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. Retrieved from

  • Hase, S., & Rietschel, E. T. (1976). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from

  • Benchchem. (2025). How to remove unreacted 2-aminopyridine from product. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimization of 2-Aminopyridine-3,4-diol Reaction Conditions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Retrieved from

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2015). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC. Retrieved from [Link]

  • Dahmen, K., & Bräse, S. (2003). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Journal of Biomolecular Screening. Retrieved from [Link]

  • Google Patents. (n.d.). CN107949560B - Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors. Retrieved from

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Retrieved from

Sources

Troubleshooting

Overcoming low yield in the radical bromination of protected 4-methylpyridin-2-amine

Case ID: PYR-BRO-004 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The radical bromination of protected 4-methylpyridin-2-amine (Wohl-Ziegle...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-BRO-004 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The radical bromination of protected 4-methylpyridin-2-amine (Wohl-Ziegler reaction) is notoriously difficult. Unlike standard benzylic brominations (e.g., toluene), this substrate suffers from the "Protonation Trap." The pyridine nitrogen, even when protected, remains basic enough to accept a proton from the HBr byproduct. This generates a pyridinium species that is highly electron-deficient, effectively deactivating the methyl group toward radical abstraction and often precipitating out of non-polar solvents.

This guide provides a tiered troubleshooting approach to elevate yields from the typical <10% to workable process levels (50–70%).

Tier 1: Diagnostic & Immediate Fixes (The Basics)

Q: My reaction turns black/tarry, and I recover mostly starting material. What is happening? A: This indicates decomposition and a failure of the radical chain propagation.

  • The Cause: The HBr produced during the reaction is protonating your pyridine ring.

  • The Fix: You must use a heterogeneous acid scavenger. Add anhydrous Potassium Carbonate (K₂CO₃) or Calcium Carbonate (CaCO₃) (1.0–2.0 equiv) directly to the reaction mixture. This neutralizes HBr in situ, keeping the pyridine free-based and the methyl group active.

Q: I am using CCl₄, but the reaction stops after 1 hour. Why? A: CCl₄ is non-polar. If your protected substrate becomes protonated (pyridinium salt), it becomes insoluble in CCl₄ and precipitates, stopping the reaction physically.

  • The Fix: Switch to Chlorobenzene (PhCl) or Trifluorotoluene (PhCF₃) . These solvents have higher dielectric constants, better solubilizing the intermediate species while maintaining the radical chain mechanism. Note: Acetonitrile is often too polar and can "cage" the radicals, slowing the reaction.

Q: Which Protecting Group (PG) should I use? Acetyl isn't working. A:

  • Avoid: Acetyl (Ac). It is often too labile under the acidic conditions of the reaction and can lead to intramolecular side reactions.

  • Recommended: Pivaloyl (Piv) or Di-Boc (Bis-tert-butoxycarbonyl) .

    • Pivaloyl: Sterically bulky and robust. Prevents N-attack on the NBS.

    • Bis-Boc: Removes the N-H proton entirely, preventing radical quenching, but can be acid-sensitive. Use with K₂CO₃ is mandatory.

Tier 2: Advanced Optimization (The "Golden Protocol")

If standard adjustments fail, adopt this optimized protocol designed for electron-deficient heterocycles.

Optimized Experimental Protocol

Substrate: N-Pivaloyl-4-methylpyridin-2-amine (or N,N-DiBoc analog).

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Solvent CCl₄ (Carbon Tetrachloride)PhCl (Chlorobenzene) or PhCF₃
Concentration 0.1 M0.2 – 0.3 M (Higher conc. aids propagation)
Brominating Agent NBS (Old/Yellow)NBS (Freshly Recrystallized) , 1.1–1.2 equiv
Initiator AIBN (One portion)AIBN (0.1 equiv) added in 3 portions over 2 hrs
Additive (Critical) NoneCaCO₃ or K₂CO₃ (anhydrous) , 1.0 equiv
Temperature Reflux (77 °C)85–90 °C (Ensure vigorous reflux)
Light Source Ambient fume hood light300W Tungsten or Blue LED (450nm)

Step-by-Step Workflow:

  • Preparation: Dissolve substrate (1.0 eq) in Chlorobenzene (0.25 M).

  • Scavenger: Add anhydrous K₂CO₃ (1.0 eq) and stir for 10 mins.

  • Reagent: Add recrystallized NBS (0.6 eq).

  • Activation: Heat to 85°C. Once at temp, add AIBN (0.05 eq).

  • Propagation: Irradiate with visible light. Stir for 1 hour.

  • Second Charge: Add remaining NBS (0.6 eq) and AIBN (0.05 eq).

  • Monitoring: Monitor by HPLC/UPLC (TLC is misleading due to similar Rf). Look for the mono-bromo product.[1] Stop if di-bromo species exceeds 10%.

  • Workup: Filter while warm (removes Succinimide/KBr). Concentrate. Do not wash with aqueous acid.

Tier 3: Mechanistic Insight & Visualization

Understanding the "Protonation Trap" is vital for troubleshooting.

The Failure Mode vs. Success Mode

BrominationPathways Start Protected 4-Methylpyridin-2-amine NBS_Rad NBS Radical Generation Start->NBS_Rad HBr_Gen HBr byproduct formed NBS_Rad->HBr_Gen Propagation Protonation Pyridine N Protonated HBr_Gen->Protonation No Scavenger Scavenger Base Scavenger (K2CO3/CaCO3) HBr_Gen->Scavenger With Scavenger Deactivation Ring Deactivation (Methyl group inert) Protonation->Deactivation Precipitation Precipitation (Reaction Stops) Deactivation->Precipitation Neutralization HBr Neutralized (KBr + H2O + CO2) Scavenger->Neutralization Radical_Cycle Sustained Radical Chain Neutralization->Radical_Cycle Free base maintained Product Product: 4-(Bromomethyl)pyridine Radical_Cycle->Product

Caption: Figure 1. The "Protonation Trap" mechanism. Without a scavenger (Red path), HBr deactivates the ring. With a scavenger (Green path), the cycle continues.

Tier 4: The "Nuclear Option" (Alternative Chemistry)

Q: I have tried everything above. Yield is still <15%. What now? A: If the radical route is structurally forbidden (due to extreme electronics), you must abandon the radical mechanism in favor of the Boekelheide Rearrangement strategy. This is a 3-step sequence but offers high total yield.

Protocol:

  • N-Oxidation: Treat protected amine with m-CPBA

    
    N-Oxide .
    
  • Rearrangement: Heat N-Oxide in Acetic Anhydride (

    
    ). This rearranges the oxygen to the benzylic position 
    
    
    
    4-(Acetoxymethyl)pyridine .
  • Bromination: Hydrolyze ester to alcohol, then treat with

    
     or 
    
    
    
    .

This route avoids the radical stability issue entirely.

References

  • Goswami, S., et al. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 2019. (Discusses the low yield of radical bromination on this specific scaffold).

  • BenchChem Protocols. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide."

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948. (Foundational mechanism and solvent effects).[2][3][4]

  • Spivey, A. C., et al. "Wohl-Ziegler Bromination: Mechanism and Optimization." Organic Chemistry Portal.

Sources

Optimization

Troubleshooting guide for the synthesis of 4-(difluoromethyl)pyridin-2-amine

Technical Support Center: Synthesis of 4-(difluoromethyl)pyridin-2-amine Executive Summary The synthesis of 4-(difluoromethyl)pyridin-2-amine presents a classic dichotomy in heterocyclic chemistry: balancing the electron...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(difluoromethyl)pyridin-2-amine

Executive Summary

The synthesis of 4-(difluoromethyl)pyridin-2-amine presents a classic dichotomy in heterocyclic chemistry: balancing the electron-rich nature of the 2-aminopyridine core (prone to oxidation and polymerization) with the electron-deficient requirements for many fluorination strategies.

This guide addresses the three most common synthetic routes, categorized by scale and available starting materials. We move beyond simple recipes to explain the why behind failure modes, ensuring you can troubleshoot effectively.

Phase 1: Triage & Route Selection

Before troubleshooting, confirm you are using the correct route for your scale and stage of development.

RouteSelection Start START: Select Scale & Precursor Scale What is your target scale? Start->Scale SmallScale Small Scale (<5g) Late-Stage Diversification Scale->SmallScale MedScale Medium Scale (5-50g) Defined Intermediate Scale->MedScale LargeScale Process Scale (>100g) Cost Sensitive Scale->LargeScale RouteA Route A: Innate C-H Functionalization (Minisci-type) SmallScale->RouteA Speed prioritized RouteB Route B: Deoxofluorination (Aldehyde + DAST/Deoxo-Fluor) MedScale->RouteB Reliability prioritized RouteC Route C: De Novo Cyclization (Vertex Protocol) LargeScale->RouteC Safety/Cost prioritized

Figure 1: Decision matrix for synthetic strategy selection based on scale and material availability.

Module 1: Innate C-H Functionalization (Radical Route)

Context: Direct installation of


 onto the heteroaromatic core using zinc sulfinates (Baran Diversinates) or sulfinates.
Key Mechanism:  Nucleophilic radical attack on a protonated (electron-deficient) heteroaromatic ring.
Common Failure Modes

Q: I am observing a mixture of regioisomers (C4 vs. C6 substitution). How do I favor the C4 position?

  • Root Cause: The 2-aminopyridine core, when protonated, activates both C4 and C6 toward nucleophilic radical attack. While C4 is generally more electrophilic, steric factors and solvent cages can lead to C6 byproducts.

  • Troubleshooting Protocol:

    • Solvent Switch: Switch from pure DMSO to a DMSO/Water biphasic system. Water increases the solubility of the zinc salt and tightens the solvent cage, often improving selectivity for the C4 position due to the specific solvation of the protonated pyridinium species.

    • Temperature Control: Lower the temperature to 0°C or room temperature. High temperatures (50°C+) increase the kinetic energy of the radical species (

      
      ), reducing selectivity.
      
    • TFA Concentration: Ensure you are using Trifluoroacetic Acid (TFA) (1-2 equiv). The reaction requires the pyridine to be protonated to lower the LUMO energy at C4.

Q: The reaction stalls at 30-40% conversion despite excess reagent.

  • Root Cause: The

    
     radical is electrophilic but short-lived. The oxidant (TBHP) may be degrading, or the zinc reagent is "wet" (zinc sulfinates are hygroscopic).
    
  • Troubleshooting Protocol:

    • Portion-wise Addition: Do not add all reagents at once. Add the Zinc Difluoromethanesulfinate (DFMS) and TBHP in 3-4 portions over 2 hours. This maintains a steady-state concentration of radicals.

    • Reagent Quality: Check the DFMS. If it is clumpy or sticky, it has hydrolyzed. It should be a free-flowing white powder.

Module 2: Deoxofluorination (The "Classical" Route)

Context: Converting 2-amino-4-formylpyridine (or its alcohol precursor) to the difluoromethyl group using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Critical Safety & Chemistry Advisory

Q: I added DAST to my substrate and the reaction turned black/tarry instantly. No product found.

  • Root Cause: Unprotected Amine. DAST reacts violently with primary amines to form aminosulfuranes, which subsequently decompose or polymerize.

  • Corrective Action: You must protect the 2-amino group before fluorination.

    • Recommended Group:Boc (tert-butyloxycarbonyl) or Pivaloyl . Acetyl is often too labile under the acidic workup conditions of DAST.

    • Workflow: 2-amino-4-methylpyridine

      
       (Boc)
      
      
      
      O protection
      
      
      
      
      oxidation to aldehyde
      
      
      DAST fluorination
      
      
      Deprotection.[1]

Q: Safety concerns regarding DAST on a 20g scale.

  • Root Cause: DAST becomes thermally unstable above 90°C and can detonate. The reaction also releases HF, which can etch glass and cause pressure buildup.

  • Alternative Protocol (Self-Validating):

    • Substitute Reagent: Use XtalFluor-E or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is thermally stable up to ~140°C.

    • Cryogenic Addition: Always add the fluorinating agent at -78°C or -20°C, then warm to room temperature.

    • Quench Safety: Never quench DAST/Deoxo-Fluor reactions with water directly. Quench into saturated aqueous

      
       at 0°C to neutralize the liberated HF immediately.
      

Module 3: Process Scale (The "Vertex" Cyclization)

Context: For multigram/kg synthesis, avoiding DAST and chromatography is critical. This route constructs the pyridine ring from acyclic precursors [1].

VertexRoute Step1 Ethyl Vinyl Ether + Difluoroacetic Anhydride Inter1 Enone Intermediate (Unstable) Step1->Inter1 Acylation Step2 + Methoxylamine HCl + HBr/AcOH Inter1->Step2 Cyclization Product 4-(difluoromethyl) pyridin-2-amine Step2->Product Reductive Aromatization

Figure 2: The cyclization route avoiding hazardous fluorinating agents, suitable for scale-up.[2]

Q: The cyclization yield is low (<30%), and the intermediate decomposes.

  • Root Cause: The enone intermediate formed from ethyl vinyl ether and difluoroacetic anhydride is thermally sensitive and prone to polymerization.

  • Troubleshooting Protocol:

    • Telescoping: Do not isolate the enone intermediate. Perform the solvent exchange (if necessary) or proceed directly to the cyclization step in a "one-pot" fashion.

    • Temperature Ramp: The reaction with methoxylamine requires careful heating. A sudden ramp to 90°C can degrade the acyclic precursor. Hold at 50°C for imine formation before ramping to 90°C for ring closure.

Module 4: Purification & Isolation

Issue: "My product streaks on silica gel and co-elutes with impurities."

Technical Insight: Aminopyridines are basic and interact strongly with the acidic silanol groups (


) on silica gel, causing "tailing."[3]

Standardized Purification Protocol:

  • Silica Pre-treatment: Deactivate the silica by flushing the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Eluent Modifier: Maintain 1% TEA or 1%

    
     in the mobile phase (e.g., DCM/MeOH/TEA 95:4:1) throughout the run.
    
  • Alternative Phase: If streaking persists, switch to Basic Alumina (Activity III) . This eliminates the acidic interaction entirely.

  • Salt Formation (The "Chemical Purification"):

    • Dissolve crude oil in EtOAc.

    • Add 1M HCl in Ether/Dioxane.

    • The hydrochloride salt of the product will precipitate. Filter, wash with ether, and free-base with

      
       if necessary. This often removes non-basic organic tars without chromatography.
      

References

  • Rageot, D., Beaufils, F., Borsari, C., et al. (2019).[1] Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors . Organic Process Research & Development, 23(11), 2416–2424. [Link][1][4]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., et al. (2012).[5] Practical and innate carbon-hydrogen functionalization of heterocycles . Nature, 492, 95–99.[5] [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 4-(difluoromethyl)pyridin-2-amine from gram to kilogram scale

This is a technical support guide for the kilogram-scale synthesis of 4-(difluoromethyl)pyridin-2-amine , designed for process chemists and scale-up engineers. Current Protocol Version: 2.1 (Based on Rageot et al., Org.

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for the kilogram-scale synthesis of 4-(difluoromethyl)pyridin-2-amine , designed for process chemists and scale-up engineers.

Current Protocol Version: 2.1 (Based on Rageot et al., Org. Process Res. Dev. 2019) Target Scale: 1.0 kg – 5.0 kg CAS Registry Number: 1242337-19-4 (Verify specific salt forms if applicable)

⚠️ Critical Safety Directives (Read Before Operation)

  • Exotherm Control: The addition of Zinc powder to the acidic reaction mixture generates Hydrogen gas and significant heat. This step must be performed under inert atmosphere (Nitrogen/Argon) with active cooling.

  • Corrosive Reagents: The protocol utilizes 33% HBr in Acetic Acid .[1] This reagent fumes heavily and causes severe burns. All transfers must occur in a closed system or high-efficiency fume hood.

  • Waste Management: The aqueous waste streams contain zinc salts and pyridinium species; do not mix with general organic waste.

Part 1: Route Selection & Process Logic

Decision Matrix: Why this Route?

We recommend the Difluoroacetic Anhydride / Nitrile Cyclization Route (Route D) over traditional methods.

FeatureRoute A: DAST Deoxyfluorination Route B: Buchwald-Hartwig Route D: Nitrile Cyclization (Recommended)
Key Reagent DAST (Diethylaminosulfur trifluoride)2-Chloro-4-(difluoromethyl)pyridine2,2-Difluoroacetic anhydride
Safety Profile CRITICAL: DAST is explosive >100g.Moderate (Standard cross-coupling).High: No explosive reagents.
Scalability Poor (Heat transfer limits).Medium (Cost of Pd catalysts).Excellent (Kg-scale demonstrated).
Cost Efficiency Low (Reagent cost + Safety infrastructure).Low (Starting material >$1000/kg).High (Cheap commodity chemicals).
Impurity Profile Defluorinated side-products.[2][3]Residual Palladium / Ligands.Clean (Inorganic salts easily removed).
Process Flow Diagram (Route D)

The synthesis proceeds via a "telescoped" (one-pot) sequence starting from the advanced intermediate Nitrile 18 .

G Start Nitrile 18 (Precursor) Step1 Step 1: Condensation (Methoxylamine HCl, 50°C) Start->Step1 + MeONH2·HCl Inter1 O-Methoxy Amidine (Intermediate) Step1->Inter1 Step2 Step 2: Cyclization (HBr/AcOH, 90°C) Inter1->Step2 + HBr/AcOH Inter2 N-Methoxy Pyridinium (Intermediate) Step2->Inter2 Step3 Step 3: Reductive Cleavage (Zn Dust, 20°C) Inter2->Step3 + Zn, -H2 Product 4-(difluoromethyl) pyridin-2-amine Step3->Product Workup

Caption: Logical flow of the "One-Pot" cyclization and reduction sequence.

Part 2: Detailed Experimental Protocol (Kilogram Scale)

Basis: 3.0 kg of Nitrile 18 input. Expected Yield: ~85% (from N-methoxy intermediate).

Phase 1: Condensation & Cyclization
  • Reactor Setup: 50 L Glass-Lined Reactor equipped with overhead stirrer, reflux condenser, and internal temperature probe.

  • Charging:

    • Load 3.0 kg (15.7 mol) of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (Nitrile 18 ).

    • Add 30 L of Glacial Acetic Acid.

    • Add 3.9 kg (47.1 mol, 3.0 equiv) of O-Methoxylamine hydrochloride.

  • Reaction (Part A):

    • Heat mixture to 50 °C .

    • Stir for 7 hours . Checkpoint: HPLC should show consumption of Nitrile 18.

  • Acid Addition (Part B):

    • Cool reactor to 25 °C .

    • Add 5.5 L (31.4 mol, 2.0 equiv) of 33% HBr in Acetic Acid .

    • Note: Addition is slightly exothermic; control rate to maintain T < 35 °C.

  • Cyclization:

    • Heat to 90 °C .

    • Stir for 12 hours .

    • Checkpoint: HPLC should show conversion to the N-methoxy pyridinium intermediate.

Phase 2: Reductive Cleavage (The Critical Step)
  • Preparation:

    • Cool reactor to 20 °C .

    • Degas the solution with Nitrogen sparging for 30 minutes (Oxygen removal is crucial for Zn efficiency).

  • Zinc Addition:

    • Add 2.42 kg (47.1 mol, 3.0 equiv) of Zinc dust portion-wise.

    • CRITICAL: Maintain internal temperature between 16–20 °C . The reaction is highly exothermic. Use jacket cooling (-10 °C glycol recommended).

    • Observation: Mixture will turn from brownish to greenish.

  • Completion:

    • Stir at 20 °C for 3 hours.

    • Filter the mixture through a pad of Celite to remove unreacted Zinc. Wash cake with Ethyl Acetate.

Phase 3: Workup & Isolation
  • Basification:

    • Concentrate the filtrate to remove bulk Acetic Acid (optional but recommended to reduce volume).

    • Cool residue to < 10 °C .

    • Slowly add Ammonium Hydroxide (33%) until pH 9–11. Warning: Massive exotherm.

  • Extraction:

    • Extract with Dichloromethane (DCM) (3 x 10 vol).

    • Dry organics over Na2SO4, filter, and concentrate.

  • Purification:

    • The crude solid is typically high purity (>95%).

    • Recrystallization can be performed from DCM/Heptane if necessary.

Part 3: Troubleshooting & FAQs

Q1: The reaction stalled during the Zinc reduction step. Why?

Diagnosis:

  • Oxygen Poisoning: Zinc reduction is sensitive to dissolved oxygen. Did you degas the solvent thoroughly?

  • Zinc Surface Oxidation: If the Zinc dust is old or clumpy, the surface area is compromised. Fix:

  • Add a fresh portion of activated Zinc (0.5 equiv).

  • Ensure the reaction temperature is at least 18 °C (too cold slows the kinetics significantly).

Q2: I see a large pressure spike when adding HBr/AcOH.

Cause: This is likely due to the rapid release of HBr gas from the solution if the headspace was not vented or if the addition was too fast. Prevention:

  • Ensure the scrubber system is active.

  • Add HBr/AcOH via a dip tube (subsurface addition) to maximize solubility and minimize fuming.

Q3: The final product is colored (Brown/Red) instead of white/off-white.

Cause:

  • Polymerization: Residual vinyl ether or furan derivatives from the precursor synthesis can polymerize.

  • Iron Contamination: If using a steel reactor with compromised glass lining, HBr can leach iron. Remediation:

  • Treat the organic solution with activated charcoal (5 wt%) before final crystallization.

  • Pass through a short silica plug eluting with DCM/MeOH.

Q4: Can I use Iron (Fe) instead of Zinc to reduce cost?

Analysis: While Fe/AcOH is a standard reducing system, Zinc is preferred here because:

  • Workup: Zinc salts are more soluble in the ammoniacal workup, preventing emulsion formation.

  • Selectivity: Zinc under these mild conditions cleaves the N-O bond cleanly without over-reducing the pyridine ring or the difluoromethyl group.

References

  • Primary Protocol Source: Rageot, D., Beaufils, F., Borsari, C., et al. (2019).[4] Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416–2424. [Link][2]

  • Precursor Chemistry (Trifluoromethyl Analog): Filyakova, V. I., et al. (2006). Reaction of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one with nitriles. Russian Chemical Bulletin, 55, 1202–1208. [Link]

  • Safety Data (DAST Hazards): Messina, P. A., et al. (1989). Aminosulfur trifluorides: relative thermal stability. Journal of Fluorine Chemistry, 42(1), 137-143. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of iNOS Inhibition by 2-Amino-4-Methylpyridine Analogues

For researchers, scientists, and drug development professionals, the selective inhibition of inducible nitric oxide synthase (iNOS) represents a significant therapeutic target for a multitude of inflammatory diseases, ne...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selective inhibition of inducible nitric oxide synthase (iNOS) represents a significant therapeutic target for a multitude of inflammatory diseases, neurodegenerative conditions, and certain cancers.[1] Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), which are crucial for physiological signaling, iNOS is upregulated under pathological conditions, leading to a massive and sustained production of nitric oxide (NO) that can be cytotoxic.[1][2] The 2-amino-4-methylpyridine scaffold has emerged as a promising foundation for potent iNOS inhibitors, with its analogues demonstrating improved potency and selectivity.[3]

This guide provides an in-depth comparison and validation framework for 2-amino-4-methylpyridine analogues. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Scientific Rationale: Targeting iNOS

Nitric oxide is a critical signaling molecule, but its overproduction by iNOS during inflammatory responses can lead to tissue damage and contribute to disease pathology.[2] The therapeutic goal is, therefore, to selectively inhibit iNOS without affecting the homeostatic functions of nNOS and eNOS.[1] 2-amino-4-methylpyridine was identified as a potent, albeit somewhat non-selective, NOS inhibitor.[4] Subsequent medicinal chemistry efforts have focused on modifying this scaffold, particularly at the 6-position of the pyridine ring, to enhance both potency and, critically, selectivity for iNOS.[2][5]

iNOS Activation and Inhibition Pathway

The diagram below illustrates the canonical pathway of iNOS induction by inflammatory stimuli like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), leading to NO production. 2-amino-4-methylpyridine analogues act as competitive inhibitors at the L-arginine binding site of the iNOS enzyme.

iNOS_Pathway cluster_induction Cellular Induction cluster_activity Enzymatic Activity cluster_inhibition Mechanism of Inhibition LPS LPS / IFN-γ Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Signaling NF-κB / JAK-STAT Signaling Cascades Receptor->Signaling Transcription iNOS Gene Transcription Signaling->Transcription Translation iNOS mRNA Translation Transcription->Translation iNOS_Monomer iNOS Monomer (Inactive) Translation->iNOS_Monomer Dimerization Dimerization & Heme/Cofactor Binding iNOS_Monomer->Dimerization iNOS_Dimer iNOS Dimer (Active Enzyme) Dimerization->iNOS_Dimer iNOS_Dimer_ref Active iNOS L_Arginine L-Arginine L_Arginine->iNOS_Dimer_ref O₂, NADPH NO_Citrulline NO + L-Citrulline iNOS_Dimer_ref->NO_Citrulline iNOS_Dimer_ref2 Active iNOS Analogues 2-Amino-4-methylpyridine Analogue Analogues->iNOS_Dimer_ref2 Competitive Inhibition

Caption: iNOS induction pathway and point of inhibition.

Comparative Analysis of 2-Amino-4-Methylpyridine Analogues

The efficacy and selectivity of these analogues are highly dependent on the nature of the substituent at the 6-position of the pyridine ring. The following table summarizes the inhibitory potency (IC50) of several key analogues against iNOS, as well as their selectivity over other NOS isoforms where data is available. Lower IC50 values indicate higher potency.

Compound6-SubstituentiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)Selectivity (iNOS vs eNOS)Reference
1 -H (Parent Compound)2810090~3.2x[4][5]
2 -CH(CH₃)₂11---[5]
3 -CH₂CH₂OH14---[5]
4 -CH₂CH₂F9---[5]
18 -(CH₂)₃F~15-20~200~450~30x[2]
20 -(CH₂)₄F~60-70~300~400~6x[2]

Note: IC50 values for compounds 18 and 20 are estimated from graphical data and selectivity ratios presented in the source material. The parent compound (1) has shown varied IC50 values across different studies, for instance, 6 nM against mouse iNOS and 40 nM against human recombinant iNOS.[4] This highlights the importance of consistent experimental conditions for direct comparison.

In Vitro Validation: A Multi-Step Approach

Validating a potential inhibitor requires a tiered approach, moving from a purified enzyme system to a more physiologically relevant cellular model.

Workflow for In Vitro Validation

In_Vitro_Workflow cluster_tier1 Tier 1: Enzymatic Assay cluster_tier2 Tier 2: Cell-Based Assay Enzyme Recombinant iNOS, nNOS, eNOS Assay L-[¹⁴C]Arginine to L-[¹⁴C]Citrulline Conversion Assay Enzyme->Assay Result1 Determine IC50 & Selectivity Index Assay->Result1 Cells RAW 264.7 Macrophages Result1->Cells Advance Potent/Selective Compounds Stimulate Induce iNOS with LPS + IFN-γ Cells->Stimulate Treat Add Analogues Stimulate->Treat Incubate Incubate 24h Treat->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay for Nitrite (NO₂⁻) Collect->Griess Result2 Confirm Cellular Potency & Permeability Griess->Result2

Caption: Tiered workflow for in vitro iNOS inhibitor validation.

Experimental Protocol 1: iNOS Enzyme Inhibition Assay

This assay directly measures the catalytic activity of the NOS enzyme and is the gold standard for determining IC50 values. The principle lies in quantifying the conversion of radiolabeled L-arginine to L-citrulline.

  • Rationale: Using recombinant purified enzyme allows for a direct assessment of the inhibitor's interaction with its target, free from confounding factors like cell permeability or metabolism.[5] Testing against all three NOS isoforms is essential to establish the selectivity profile.

  • Methodology:

    • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing HEPES buffer, NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), calmodulin, EGTA, and the recombinant iNOS, nNOS, or eNOS enzyme.[5]

    • Inhibitor Addition: Add the 2-amino-4-methylpyridine analogues at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NIL).

    • Initiation: Start the reaction by adding L-[¹⁴C]arginine to the mixture.[5]

    • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Termination: Stop the reaction by adding a stop buffer that includes Dowex AG 50W-X8 resin (Na⁺ form). This resin binds to the positively charged, unreacted L-[¹⁴C]arginine.[5]

    • Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant, which contains the neutral L-[¹⁴C]citrulline, to a scintillation vial with a scintillation cocktail.

    • Data Analysis: Quantify the amount of L-[¹⁴C]citrulline using a scintillation counter. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5]

Experimental Protocol 2: Cellular iNOS Activity (Griess Assay)

This assay measures the end-product of NO metabolism in a cellular context, providing crucial information on cell permeability and efficacy in a more complex biological environment.

  • Rationale: Cell lines like the murine macrophage RAW 264.7 can be stimulated to express high levels of iNOS, mimicking an inflammatory state.[6] Measuring nitrite (NO₂⁻), a stable breakdown product of NO, in the culture medium provides an indirect but reliable quantification of cellular NO production.[7][8]

  • Methodology:

    • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • iNOS Induction & Treatment: Replace the medium with fresh medium containing iNOS-inducing stimuli (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) and the test analogues at various concentrations.

    • Incubation: Incubate the cells for 24 hours to allow for iNOS expression and NO production.

    • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7]

    • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.[7]

    • Griess Reaction:

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all samples and standards.[7]

      • Incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). A purple color will develop.[7]

    • Absorbance Measurement: Within 30 minutes, measure the absorbance at 540 nm using a microplate reader.[7][9]

    • Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation.

In Vivo Validation: From Animal Models to Target Engagement

Successful in vitro candidates must be validated in vivo to assess their pharmacokinetic properties, target engagement, and efficacy in a whole-organism context.

Workflow for In Vivo Validation

In_Vivo_Workflow cluster_model Animal Model cluster_endpoints Validation Endpoints Animal Rodent Model (Mouse/Rat) LPS Induce Systemic Inflammation (i.p. LPS Injection) Animal->LPS Treat Administer Analogue (e.g., i.v., p.o.) LPS->Treat Blood Collect Blood (Terminal or Serial) Treat->Blood Tissue Harvest Tissues (e.g., Lung, Liver) Treat->Tissue PET Visualize Target Engagement ([¹⁸F]-labeled Analogue PET) Treat->PET PlasmaNOx Measure Plasma Nitrite/Nitrate (Griess Assay) Blood->PlasmaNOx Western Confirm iNOS Expression (Western Blot / IHC) Tissue->Western Result Determine In Vivo Efficacy (ED50) & Confirm Mechanism of Action PlasmaNOx->Result Western->Result PET->Result

Caption: General workflow for in vivo validation of iNOS inhibitors.

Experimental Protocol 3: LPS-Induced Endotoxemia Model

This is a widely used acute inflammation model to evaluate the in vivo efficacy of iNOS inhibitors.

  • Rationale: Intraperitoneal (i.p.) injection of LPS in rodents induces a robust systemic inflammatory response characterized by the widespread expression of iNOS and a significant increase in plasma nitrate/nitrite ([NOx]) levels.[10] The ability of an inhibitor to prevent this rise in [NOx] is a direct measure of its in vivo iNOS inhibitory activity.

  • Methodology:

    • Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats for at least one week before the experiment.

    • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle + Saline; Vehicle + LPS; Analogue + LPS).

    • Inhibitor Administration: Administer the 2-amino-4-methylpyridine analogue or its vehicle via the desired route (e.g., intravenous, oral gavage) at a predetermined time before the LPS challenge.

    • LPS Challenge: Inject animals with a standardized dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce iNOS expression.[2][10] The Vehicle + Saline group receives a saline injection.

    • Blood Collection: At a peak time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture or from the tail vein into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood to separate the plasma.

    • [NOx] Measurement: Measure the total nitrite and nitrate concentrations in the plasma. This often requires an initial step to convert nitrate to nitrite (using nitrate reductase) before performing the Griess assay as described above.

    • Tissue Analysis (Optional): Harvest organs like the lungs, which show high iNOS expression post-LPS.[2] Homogenize the tissue to prepare lysates for Western blot analysis to confirm that the inhibitor reduces iNOS activity but not its expression.[11][12]

Conclusion

The validation of 2-amino-4-methylpyridine analogues as iNOS inhibitors is a rigorous, multi-tiered process. It demands a logical progression from direct enzymatic assays to cellular models and finally to in vivo proof-of-concept. By systematically evaluating potency, selectivity, and efficacy through the protocols outlined in this guide, researchers can confidently identify and advance promising candidates for therapeutic development. The key to success lies not just in the data generated, but in understanding the scientific rationale behind each experimental step, ensuring a robust and translatable validation package.

References

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link][9]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. Available at: [Link][2]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link][8]

  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io. Retrieved from [Link][13]

  • Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. Available at: [Link][11]

  • Szabo, C., et al. (1996). In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors. British Journal of Pharmacology, 118(7), 1645-1652. Available at: [Link][10]

  • Vasu, D. T., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. eScholarship.org. Retrieved from [Link][14]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Retrieved from [Link][15]

  • Ekmekcioglu, S., et al. (2010). Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy. Clinical Cancer Research, 16(9), 2427-2437. Available at: [Link][16]

  • Diep, C. H., et al. (2019). Testing the impact of inducible nitric oxide synthase (iNOS) inhibition... ResearchGate. Retrieved from [Link][17]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ResearchGate. Retrieved from [Link][12]

  • Li, H., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC. Retrieved from [Link][18]

  • Gauthier, J. Y., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 124(3), 493-500. Available at: [Link][4]

  • ResearchGate. (n.d.). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Retrieved from [Link][3]

  • Vasu, D., et al. (2021). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. eScholarship.org. Retrieved from [Link][19]

  • Musial, A., et al. (2005). Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors. PNAS, 102(42), 14992-14997. Available at: [Link][6]

  • Stanford Synchrotron Radiation Lightsource. (2009). Structural Studies of Nitric Oxide Synthase Inhibitor Complexes. Retrieved from [Link][1]

Sources

Comparative

Benchmarking new photoredox catalysts against known arylpyridine-iridium complexes

Benchmarking Next-Generation Photoredox Catalysts: A Comparative Guide to Organic Dyes vs. Arylpyridine-Iridium Complexes The transition from noble-metal dependency to sustainable organic synthesis has positioned organic...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Photoredox Catalysts: A Comparative Guide to Organic Dyes vs. Arylpyridine-Iridium Complexes

The transition from noble-metal dependency to sustainable organic synthesis has positioned organic photoredox catalysts (OPCs) at the forefront of methodology development. While arylpyridine-iridium complexes like


-Ir(ppy)

and[Ir(dF(CF

)ppy)

(dtbbpy)]PF

have long served as the gold standards for single-electron transfer (SET) processes, novel donor-acceptor fluorophores like 4-CzIPN and core-modified phenoxazines are rapidly emerging as highly competent alternatives[1].

As a Senior Application Scientist, selecting the right catalyst requires moving beyond simple trial-and-error. This guide establishes a rigorous, data-driven framework for benchmarking new OPCs against established iridium complexes, focusing on thermodynamic limits, kinetic quenching dynamics, and standardized synthetic workflows.

Thermodynamic & Photophysical Baselines

The fundamental competency of a photoredox catalyst is dictated by its excited-state redox potentials (


) and its excited-state lifetime (

). Density functional theory (DFT) and cyclic voltammetry are critical first steps in benchmarking[2]. The causality here is strictly thermodynamic: a catalyst can only oxidize or reduce a substrate if its excited-state potential exceeds the substrate's ground-state potential. Furthermore, a longer excited-state lifetime increases the probability of a productive diffusional encounter with the substrate before non-radiative decay occurs.

Table 1: Photophysical and Electrochemical Comparison of Benchmark Catalysts

CatalystClass

(Oxidative Quenching)

(Reductive Quenching)
Lifetime (

)

(Absorption)

-Ir(ppy)

Metal (Strong Reductant)+0.31 V vs SCE-1.73 V vs SCE1.9

s
375 nm
[Ir(dF(CF

)ppy)

(dtbbpy)]PF

Metal (Strong Oxidant)+1.21 V vs SCE-0.89 V vs SCE2.3

s
380 nm
4-CzIPN Organic (Dual-Capable)+1.35 V vs SCE-1.04 V vs SCE5.1

s
425 nm

Data synthesized from standardized benchmarking conditions in acetonitrile[2][3].

Mechanistic Pathways & Quenching Dynamics

Understanding whether a new catalyst operates via an oxidative or reductive quenching cycle is paramount. For instance, 4-CzIPN features carbazolyl donors and isophthalonitrile acceptors, enabling a broad redox window via intramolecular charge transfer. This allows it to mimic the highly oxidizing nature of[Ir(dF(CF


)ppy)

(dtbbpy)]PF

while maintaining a completely metal-free structure.

G PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star hν (Visible Light) PC_ox PC+ (Oxidized) PC_star->PC_ox Oxidative Quenching PC_red PC- (Reduced) PC_star->PC_red Reductive Quenching PC_ox->PC Substrate Oxidation PC_red->PC Substrate Reduction

Caption: General photoredox catalytic cycles illustrating oxidative and reductive quenching pathways.

Standardized Experimental Benchmarking Protocols

To objectively compare a new OPC against an Ir-complex, researchers must employ self-validating experimental systems. The following protocols ensure that kinetic and synthetic viabilities are rigorously stress-tested.

Protocol A: Stern-Volmer Luminescence Quenching

Objective: To determine the kinetic rate constant (


) of the single-electron transfer between the excited photocatalyst and the substrate.
Causality: Even if a reaction is thermodynamically favorable, it will fail if the SET kinetics are outcompeted by the catalyst's natural decay. Measuring the quenching of the catalyst's emission provides direct kinetic evidence of interaction.

Step-by-Step Methodology:

  • Prepare a 10

    
    M stock solution of the photocatalyst (e.g., 4-CzIPN or Ir-complex) in rigorously degassed acetonitrile.
    
  • Prepare a 1.0 M stock solution of the target quencher (e.g., DIPEA for reductive quenching).

  • In a quartz cuvette, record the baseline emission spectrum (

    
    ) of the pure catalyst solution upon excitation at its 
    
    
    
    .
  • Titrate the quencher into the cuvette in 5-10

    
    L aliquots, recording the new emission intensity (
    
    
    
    ) after each addition.
  • Plot

    
     against the quencher concentration 
    
    
    
    .

Self-Validating Mechanism: This protocol is inherently self-validating. A strictly linear plot confirms a purely dynamic SET quenching mechanism governed by the Stern-Volmer equation (


). Any upward, exponential curvature indicates ground-state aggregation (static quenching), immediately alerting the researcher to lower the catalyst concentration or change the solvent system.
Protocol B: Benchmarking via Remote C(sp )–H Cyanation

Objective: To evaluate the catalyst's ability to drive a complex SET and hydrogen atom transfer (HAT) cascade under standard synthetic conditions. Causality: We utilize the remote C(sp


)–H cyanation of amides as a standardized benchmark because it rigorously tests the catalyst's oxidative quenching cycle[4]. The photocatalyst must be capable of oxidizing a sacrificial tertiary amine (DIPEA) to generate a radical cation, which subsequently reduces an ortho-iodobenzamide precursor.

Step-by-Step Methodology:

  • In a dried, nitrogen-purged vial, add the ortho-iodobenzamide substrate (0.2 mmol), the cyanation reagent (0.4 mmol), and the photocatalyst (1 mol%).

  • Add degassed acetonitrile (2.0 mL) followed by DIPEA (2.0 equiv).

  • Irradiate the mixture using a standardized 450 nm LED photoreactor (ensuring consistent photon flux and temperature control) for 10 hours[5].

  • Quench the reaction, concentrate, and analyze the crude mixture via

    
    H-NMR using dibromomethane as an internal standard to determine the yield.
    

Self-Validating Mechanism: The reaction serves as its own internal thermodynamic control. In recent benchmarking studies, [Ir(dF(CF


)ppy)

(dtbbpy)]PF

successfully drove this reaction to 83% yield, while

-Ir(ppy)

yielded 51%, and 4-CzIPN yielded only trace amounts[4]. If the catalyst cannot reach the required reduction potential (

V vs. SCE for the aryl iodide), the reaction stalls completely, validating the exact electrochemical cut-off of the catalyst.

Workflow Step1 1. Photophysical Profiling (UV-Vis & Emission) Step3 3. Stern-Volmer Quenching (Determine SET Kinetics) Step1->Step3 Step2 2. Electrochemical Profiling (Cyclic Voltammetry) Step2->Step3 Step4 4. Standardized Reaction (e.g., C-N Cross-Coupling) Step3->Step4 Step5 5. Yield & Selectivity Analysis (GC-FID / NMR) Step4->Step5

Caption: Step-by-step experimental workflow for benchmarking novel photoredox catalysts.

Performance Analysis & Catalyst Selection Logic

While 4-CzIPN boasts an exceptional excited-state lifetime (5.1


s) that dwarfs both standard iridium complexes, its specific redox window means it is not a universal drop-in replacement. Benchmarking reveals that 4-CzIPN excels in dual metallaphotoredox catalysis (such as Ni-catalyzed cross-electrophile couplings) where its highly oxidizing excited state easily turns over Ni(0) to Ni(I)[6]. Conversely, for substrates requiring extreme reducing power (e.g., unactivated alkyl chlorides), 

-Ir(ppy)

or highly reducing phenoxazine derivatives remain superior[1][7].

Logic Q1 Substrate Electronic Nature? Rich Electron-Rich (Requires Oxidation) Q1->Rich Rich Poor Electron-Poor (Requires Reduction) Q1->Poor Poor Cat1 Strong Oxidant [Ir(dF(CF3)ppy)2]+ Rich->Cat1 Cat2 Strong Reductant fac-Ir(ppy)3 Poor->Cat2 Alt Evaluate OPC Alternative (e.g., 4-CzIPN) Cat1->Alt Sustainability Check Cat2->Alt Sustainability Check

Caption: Decision logic tree for selecting photoredox catalysts based on substrate electronic properties.

References

  • A Comparative Benchmarking Guide to Phenoxazine Photoredox C
  • Nickel-photoredox catalysis: merging photons with metal catalysts for organic synthesis.RSC Publishing, 2025.
  • )
  • Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts.
  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events.University of Wisconsin–Madison, 2021.
  • Illuminating Progress: Recent Advances in Photoredox C
  • Photoredox-Catalyzed Reductive Activ
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.

Sources

Validation

Validating Target Engagement of Novel Inhibitors: The Senior Scientist’s Guide to CETSA

Executive Summary In the hierarchy of drug discovery validation, biochemical potency ( ) and cellular efficacy ( ) are standard metrics. However, a critical "translation gap" often exists between them: Target Engagement...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hierarchy of drug discovery validation, biochemical potency (


) and cellular efficacy (

) are standard metrics. However, a critical "translation gap" often exists between them: Target Engagement (TE) . Does the inhibitor actually bind the specific protein of interest inside the living cell, or is the phenotypic effect due to off-target polypharmacology?

This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against traditional biophysical alternatives (SPR, ITC). It provides a rigorous, self-validating protocol for verifying the target engagement of novel inhibitors, designed for senior researchers who demand physiological accuracy over simplified recombinant models.

Part 1: The Challenge – Recombinant vs. Cellular Reality

Traditional biophysical assays like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for determining binding kinetics (


) and thermodynamics (

). However, they suffer from a fatal flaw in the context of cellular validation: reductionism .
  • Missing Co-factors: Recombinant proteins often lack essential chaperones, post-translational modifications (PTMs), or protein partners present in the cytoplasm.

  • Artificial Environment: Buffer conditions (pH 7.4, 150 mM NaCl) do not mimic the crowded molecular environment of the cell.

  • Membrane Barriers: These assays cannot determine if a drug penetrates the cell membrane or is actively effluxed.

CETSA bridges this gap by measuring ligand binding in the native cellular context , without requiring protein engineering or immobilization.[1]

Comparative Analysis: CETSA vs. Alternatives
FeatureCETSA (Western Blot) SPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) Fluorescence Polarization (FP)
Physiological Relevance High (Live cells/lysates)Low (Purified protein)Low (Purified protein)Low (Purified protein)
Sample Requirement Endogenous protein (no purification)High purity recombinant proteinHigh purity, high conc. proteinPurified protein + tracer
Labeling Label-Free (Native antibody)Label-free (Immobilization required)Label-freeRequires fluorescent tracer
Throughput Low/Medium (Blot dependent)Medium/HighLowHigh
Primary Output

shift /

(engagement)



Key Limitation Requires specific antibody; semi-quantitativeSurface artifacts; no cellular contextProtein consumption; low throughputInterference from autofluorescence

Part 2: The Mechanism of CETSA

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization .[2] When a small molecule inhibitor binds to its target protein, the free energy of the system decreases, and the protein-ligand complex becomes thermodynamically more stable than the apo-protein.

Upon heating, the unbound (apo) protein unfolds and exposes hydrophobic residues, leading to irreversible aggregation and precipitation. The bound (ligand-stabilized) protein remains folded and soluble at higher temperatures. By separating the soluble fraction from the precipitate, we can quantify the remaining target protein.[3]

Diagram 1: CETSA Thermodynamic Principle

CETSA_Principle cluster_0 Condition A: Apo-Protein (No Drug) cluster_1 Condition B: Ligand-Bound (Drug Treated) Apo Native Protein (Folded) Heat1 Heat Challenge (e.g., 52°C) Apo->Heat1 Unfolded Unfolded Protein Heat1->Unfolded Agg Precipitated Aggregate Unfolded->Agg Stable Folded Soluble Protein Agg->Stable Detection Difference (Western Blot) Complex Protein-Ligand Complex Heat2 Heat Challenge (e.g., 52°C) Complex->Heat2 Heat2->Stable

Caption: Ligand binding increases the energy barrier for unfolding. At a critical temperature (


), apo-proteins precipitate while bound proteins remain soluble.

Part 3: Experimental Protocol (Classic WB-CETSA)

This protocol is designed for validating a novel inhibitor in a mammalian cell line (e.g., HEK293, HeLa, or Jurkat).

Phase 1: The Melt Curve (Determining )

Before testing the drug, you must determine the aggregation temperature (


) of your target protein in the chosen cell line.

Reagents:

  • Cell culture media (phenol-red free preferred for HT formats, standard for WB).

  • Protease inhibitor cocktail.

  • PBS.

Workflow:

  • Preparation: Harvest

    
     cells. Wash with PBS. Resuspend in PBS containing protease inhibitors. Divide into 10 aliquots (100 µL each) in PCR tubes.
    
  • Thermal Gradient: Using a gradient PCR cycler, apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes .

  • Cooling: Immediately incubate tubes at room temperature (RT) for 3 minutes. Note: Do not snap freeze yet; allow controlled re-equilibration.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40 in PBS) or perform 3x freeze-thaw cycles (Liquid

    
     / 25°C water bath).
    
  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C . This step is critical to pellet the aggregates.

  • Detection: Collect supernatant. Run SDS-PAGE and Western Blot for your target.[3][4]

  • Analysis: Plot band intensity vs. Temperature. The temperature at which 50% of the protein remains soluble is the

    
     (often called 
    
    
    
    in CETSA context).
Phase 2: Isothermal Dose Response (ITDR)

Once


 is known (e.g., 52°C), you test the inhibitor at this fixed temperature across a concentration range.

Workflow:

  • Treatment: Seed cells in a 6-well plate. Treat with the inhibitor (serial dilution, e.g., 10 nM to 100 µM) and DMSO control for 1–2 hours (ensure equilibrium).

  • Harvest: Trypsinize/scrape cells, wash in PBS, and resuspend.

  • Heating: Heat all samples at the specific

    
     (or slightly higher, e.g., 
    
    
    
    to maximize the window) for 3 minutes.
  • Process: Cool, lyse, centrifuge (remove aggregates), and Western Blot the supernatant.

  • Result: You should see a dose-dependent increase in band intensity (stabilization) or decrease (destabilization, rare but possible).

Diagram 2: Step-by-Step Experimental Workflow

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Thermal Challenge cluster_sep 3. Separation cluster_detect 4. Detection Cells Live Cells (Culture) Treat Drug Treatment (1-2 hrs) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Pulse (3 min) @ T_agg Aliquot->Heat Cool Cool to RT (3 min) Heat->Cool Lysis Lysis (Freeze-Thaw or NP-40) Cool->Lysis Spin Centrifuge 20,000 x g, 20 min Lysis->Spin Super Collect Supernatant (Soluble Fraction) Spin->Super WB Western Blot Super->WB Data Dose-Response Curve (Band Intensity) WB->Data

Caption: The CETSA workflow separates soluble (stabilized) protein from precipitated aggregates via high-speed centrifugation.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Shift
  • Positive Shift: The band intensity is higher in the drug-treated sample compared to DMSO at the same temperature. This confirms the drug binds and stabilizes the target.

  • No Shift:

    • True Negative: The drug does not bind the target in cells.

    • False Negative: The binding event does not alter the thermal stability of the protein (rare, but happens with some surface binders).

    • Assay Failure: The temperature chosen was too low (protein didn't aggregate in control) or too high (protein aggregated even with drug).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Control sample (DMSO) shows no degradation at high temps Protein is too thermally stable or lysis buffer is too harsh (dissolving aggregates).Increase max temp to 70-80°C. Use milder lysis buffer (no SDS).
Control sample disappears at 37°C Protein is thermally unstable or degraded by proteases.Add higher conc. protease inhibitors.[5][6] Check basal expression.
High background / Smearing Incomplete separation of aggregates.Centrifuge longer (30 min) or at higher speed. Ensure careful supernatant collection.
Inconsistent replicates Uneven heating in PCR block or pipetting error.Use calibrated PCR cyclers. Ensure homogeneous cell suspension.

References

  • Molina, D. M., et al. (2013).[7] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[2][3][6][8][9][10][11][12] Science, 341(6141), 84-87. Link

  • Jafari, R., et al. (2014).[7][13] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4][5][6][8][9][10][14][15] Nature Protocols, 9(9), 2100-2122.[13] Link

  • Savitski, M. M., et al. (2014).[7] "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. Link

  • Reinhard, F. B., et al. (2015).[10] "Thermal proteome profiling monitors ligand interactions with cellular membrane proteins."[10] Nature Methods, 12(12), 1129-1131.[10] Link

  • Ishii, T., et al. (2017). "CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens." Scientific Reports, 7, 13000.[10][13] Link

Sources

Comparative

Comparative Guide: [18F]-Labeled Aminopyridine Analogues for PET Imaging of Demyelination

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Focus: Pharmacokinetics, Metabolic Stability, and Radiochemical Synthesis of [18F]3F4AP vs. [18F]5Me3F4AP Mechanistic Foundation: Targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Focus: Pharmacokinetics, Metabolic Stability, and Radiochemical Synthesis of [18F]3F4AP vs. [18F]5Me3F4AP

Mechanistic Foundation: Targeting Voltage-Gated Potassium Channels

The quantification of demyelination in vivo is a critical bottleneck in the development of therapeutics for multiple sclerosis (MS), traumatic brain injury, and other neurodegenerative disorders. Traditional Magnetic Resonance Imaging (MRI) is highly sensitive but lacks the biochemical specificity to distinguish between active demyelination, inflammation, and remyelination.

Positron Emission Tomography (PET) bridges this gap. In healthy, myelinated neurons, voltage-gated potassium (Kv) channels are sequestered beneath the myelin sheath. When demyelination occurs, these channels become exposed and diffuse along the axon, leading to intracellular potassium leakage and action potential failure. Aminopyridines, such as the FDA-approved MS drug 4-aminopyridine (4AP), selectively bind to these exposed Kv channels. By radiolabeling 4AP derivatives with Fluorine-18, researchers can directly quantify the extent of myelin damage [1].

Mechanism A Healthy Axon (Kv Channels Shielded) B Demyelinating Event (e.g., Multiple Sclerosis) A->B C Exposed Kv Channels (K+ Leakage) B->C E Tracer Binds to Kv Channels (Target Accumulation) C->E D [18F] Aminopyridine Injection (Crosses BBB) D->E F PET Imaging (Quantification of Demyelination) E->F

Mechanism of [18F]aminopyridine PET tracers targeting exposed Kv channels in demyelination.

Comparative Analysis: [18F]3F4AP vs. [18F]5Me3F4AP

The evolution of aminopyridine PET tracers represents a classic case of structure-activity relationship (SAR) optimization driven by metabolic bottlenecks.

The Pioneer: [18F]3F4AP

[18F]3-fluoro-4-aminopyridine ([18F]3F4AP) was the first successful PET radioligand developed for imaging demyelination. While it demonstrated exceptional sensitivity to demyelinated lesions and high brain penetration in anesthetized animals, clinical translation revealed a critical flaw: poor metabolic stability in awake subjects [1].

The Causality of Failure: [18F]3F4AP is rapidly metabolized by the Cytochrome P450 enzyme CYP2E1 . The primary metabolic pathway is oxidation at the 5-position of the pyridine ring, producing 5-hydroxy-3-fluoro-4-aminopyridine. This rapid clearance significantly reduces the target-to-background signal in awake humans and mice, limiting its diagnostic utility [1].

The Next-Generation Solution: [18F]5Me3F4AP

To overcome CYP2E1-mediated degradation, researchers engineered [18F]5-methyl-3-fluoro-4-aminopyridine ([18F]5Me3F4AP).

The Structural Rationale: By introducing a methyl group at the 5-position, the molecule sterically blocks the primary site of CYP2E1 oxidation. This single substitution drastically decreases the enzymatic metabolic rate while preserving the molecule's affinity for Kv channels [2]. Furthermore, the methyl group increases the lipophilicity (logD) of the tracer, enhancing its permeability across the blood-brain barrier (BBB) [2].

Quantitative Data Comparison
Property / Metric[18F]3F4AP[18F]5Me3F4APExperimental Causality & Impact
Primary Target Kv ChannelsKv ChannelsBoth selectively bind to exposed axonal channels.
Lipophilicity (logD) 0.414 ± 0.0020.664 ± 0.005Higher lipophilicity in 5Me3F4AP drives superior artificial membrane permeability and BBB crossing [2].
Basicity (pKa) 7.37 ± 0.077.46 ± 0.01Slightly more basic profile optimizes physiological ionization for neural tissue uptake [2].
CYP2E1 Stability LowHigh5-methyl substitution sterically hinders the formation of 5-hydroxy metabolites [1, 2].
Brain SUV (45 min) ~0.60 (mice)~0.85 (mice)Enhanced metabolic stability yields a higher, sustained Standardized Uptake Value (SUV) in the brain [3, 4].

Radiochemical Synthesis Protocols

Synthesizing meta-substituted [18F]pyridines is notoriously difficult due to the electron-rich nature of the aromatic ring. Initial attempts to synthesize [18F]5Me3F4AP using standard copper-mediated radiofluorination of a 3-boronic ester (Bpin) precursor failed to yield the desired product [3].

To bypass this, an 18F/19F isotope exchange method utilizing an N-oxide precursor was developed. The N-oxide group activates the meta-position for nucleophilic attack, enabling rapid radiofluorination at room temperature[3, 4].

Synthesis Step1 Precursor: 3-fluoro-5-methyl- 4-nitropyridine N-oxide Step2 18F/19F Isotope Exchange (Azeotropically dried [18F]F-) Step1->Step2 MeCN, 1 min, RT Step3 Intermediate: [18F]3-fluoro-5-methyl- 4-nitropyridine N-oxide Step2->Step3 Step4 Pd/C Catalyzed Hydrogenation (Reduction of NO2 and N-oxide) Step3->Step4 MeOH, H2 gas Step5 Purification (HPLC) & Formulation Step4->Step5 Step6 Final Tracer: [18F]5Me3F4AP Step5->Step6

Radiochemical synthesis workflow for[18F]5Me3F4AP via 18F/19F exchange and hydrogenation.

Step-by-Step Methodology: Synthesis of [18F]5Me3F4AP

Note: This protocol utilizes a TRACERlab Fx2N synthesizer (GE Healthcare).

  • Isotope Exchange:

    • Azeotropically dry [18F]F− using standard QMA cartridge trapping and elution protocols.

    • Add a solution of non-radioactive 3-fluoro-5-methyl-4-nitropyridine 1-oxide (0.2 to 2.0 mg) dissolved in 300 μL of anhydrous Acetonitrile (MeCN) to the dried [18F]F−.

    • Stir the mixture at room temperature (RT) for exactly 1 minute. (Causality: The highly activated N-oxide precursor allows for ultra-fast exchange, minimizing radioactive decay).

  • Quenching & Drying:

    • Quench the reaction by adding 3 μL of Acetic Acid (AcOH) in 400 μL of MeCN.

    • Dry the reaction mixture thoroughly under a steady nitrogen stream for 4 minutes to remove all MeCN.

  • Hydrogenation (Reduction):

    • Redissolve the dried intermediate in 0.8 mL of Methanol (MeOH).

    • Transfer the solution to a 4 mL V-vial pre-charged with Palladium on Carbon (Pd/C, 2–10 mg), a magnetic stir bar, and a vent needle.

    • Introduce Hydrogen (H2) gas to catalyze the simultaneous reduction of the 4-nitro group to an amine and the removal of the N-oxide group [3].

  • Purification:

    • Filter the mixture through a Sep-Pak Light Alumina N Cartridge to remove the Pd/C catalyst.

    • Purify the crude product via semi-preparative HPLC to isolate pure [18F]5Me3F4AP.

In Vivo PET Imaging Protocol (Naïve Mice)

To validate BBB penetration and kinetics:

  • Preparation: Anesthetize naïve C57BL/6 mice using isoflurane.

  • Injection: Administer [18F]5Me3F4AP intravenously via the tail vein.

  • Acquisition: Conduct dynamic PET/CT scanning immediately upon injection for 60 minutes.

  • Analysis: Reconstruct images and calculate the Standardized Uptake Value (SUV). [18F]5Me3F4AP typically demonstrates an SUV of ~0.85 in whole-brain tissue at 45 minutes, confirming excellent BBB penetrance and favorable washout kinetics [4].

Conclusion

While [18F]3F4AP established the viability of imaging exposed Kv channels to map demyelination, its susceptibility to CYP2E1 metabolism severely limits its clinical ceiling. The rational design of [18F]5Me3F4AP—specifically the strategic placement of a methyl group at the 5-position—successfully engineers out this metabolic vulnerability. Supported by robust 18F/19F exchange radiochemistry and superior in vivo kinetics, [18F]5Me3F4AP currently stands as the superior analogue for the longitudinal monitoring of demyelinating diseases.

References

  • Brugarolas, P., et al. "Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites." bioRxiv / Journal of Pharmacology and Experimental Therapeutics.
  • Sun, Y., et al. "Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine." Scientific Reports.
  • Sun, Y., et al. "Synthesis of K+ channel radioligand[18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice." Bioorganic & Medicinal Chemistry Letters.
  • Sun, Y., et al. "Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons." Journal of Nuclear Medicine.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.